Technical Documentation Center

sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide
  • CAS: 967-80-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Methodologies for Sulfaquinoxaline Sodium: A Technical Whitepaper

Executive Summary Sulfaquinoxaline sodium is a cornerstone veterinary antimicrobial and coccidiostat, widely utilized in the poultry and livestock industries. As the highly soluble monosodium salt of sulfaquinoxaline, it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfaquinoxaline sodium is a cornerstone veterinary antimicrobial and coccidiostat, widely utilized in the poultry and livestock industries. As the highly soluble monosodium salt of sulfaquinoxaline, it presents unique pharmacokinetic advantages and analytical challenges. This whitepaper provides an in-depth technical analysis of its structural properties, pharmacodynamic mechanisms, and the validated chromatographic methodologies required for its precise quantification in complex matrices.

Physicochemical Profiling & Structural Elucidation

The compound, systematically named sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, is characterized by a sulfanilamide core covalently linked to a quinoxaline ring[1].

Causality of Salt Formation: The parent molecule, sulfaquinoxaline, is practically insoluble in water. By deprotonating the sulfonamide nitrogen to form a monosodium salt, the molecule's polarity and ionic character are drastically increased. This physicochemical transformation shifts its aqueous solubility to approximately 50 mg/mL, a critical factor that enables mass administration via drinking water and ensures rapid systemic absorption in agricultural settings[2].

Table 1: Physicochemical & Structural Profile
ParameterTechnical Specification
Chemical Name Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide
Molecular Formula C14H11N4NaO2S
Molecular Weight 322.32 g/mol
CAS Registry Number 967-80-6
PubChem CID 3693427
Solubility Soluble in water (~50 mg/mL)
Stereochemistry Achiral

Pharmacodynamics: The DHPS Inhibition Pathway

Sulfaquinoxaline sodium operates primarily as a competitive inhibitor within the folic acid biosynthesis pathway of protozoan (e.g., Eimeria spp.) and bacterial pathogens[3].

Mechanism of Action & Causality: The sulfanilamide moiety of the drug is a structural mimic of para-aminobenzoic acid (PABA). During normal pathogen metabolism, the enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of PABA with a pteridine precursor to form dihydrofolic acid. Sulfaquinoxaline competitively binds to the DHPS active site. Because the enzyme cannot utilize the sulfonamide to complete the synthesis, the pathway is truncated. This starves the pathogen of tetrahydrofolate—a critical one-carbon donor required for the synthesis of purines, pyrimidines, and specific amino acids—ultimately halting DNA replication and cellular proliferation[4],[3].

Secondary Pharmacodynamics: Beyond DHPS inhibition, sulfaquinoxaline acts as an ionophorous antibiotic that inhibits vitamin K epoxide reductase and quinone reductase[4],[2]. This secondary mechanism disrupts the vitamin K cycle, providing a mechanistic explanation for the hypoprothrombinemia and hemorrhagic syndromes occasionally observed in treated livestock[4].

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Normal Pathway SQX Sulfaquinoxaline Sodium (Competitive Inhibitor) SQX->DHPS Blocks Active Site THF Tetrahydrofolic Acid DHF->THF DHFR Enzyme DNA Nucleic Acid Synthesis (DNA/RNA) THF->DNA

Mechanism of Action: Sulfaquinoxaline competitively inhibits DHPS, blocking folate synthesis.

Analytical Methodology: ZIC-HILIC HPLC Protocol

Quantifying sulfaquinoxaline sodium in complex matrices requires a robust analytical framework. Traditional reversed-phase (RP) HPLC utilizing C18 columns often fails to adequately retain the highly polar, ionized sodium salt without the addition of complex ion-pairing reagents, which can degrade column lifespans.

Causality of ZIC-HILIC Selection: To establish a self-validating and highly reproducible protocol, modern analyses employ Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)[5],[6]. The ZIC-HILIC stationary phase features permanently charged sulfobetaine groups. This allows for an orthogonal separation mechanism driven by hydrophilic partitioning into a water-enriched layer on the stationary phase, coupled with weak electrostatic interactions. Consequently, the polar sulfaquinoxaline sodium is strongly retained using a highly organic mobile phase, yielding sharp, symmetrical peaks and baseline resolution from degradation impurities (e.g., sulfaquinoxaline impurity A)[5],[6].

Table 2: Optimized ZIC-HILIC Chromatographic Parameters
ParameterMethod Specification
Column ZIC-HILIC (250 mm × 4.6 mm, 5 µm)
Mobile Phase 0.2 M NH4Ac buffer : Acetonitrile (15:85 v/v)
pH 5.7 (adjusted via glacial acetic acid)
Flow Rate 0.5 mL/min
Detection Wavelength UV at 263 nm
Column Temperature 25°C to 30°C
Experimental Protocol: ZIC-HILIC HPLC Quantification

Phase 1: Mobile Phase Preparation & System Equilibration

  • Buffer Formulation : Prepare a 0.2 M Ammonium acetate (NH4Ac) aqueous solution.

  • pH Adjustment : Carefully titrate the buffer with glacial acetic acid until a precise pH of 5.7 is achieved. Causality: Maintaining pH 5.7 ensures the sulfonamide moiety remains in a consistent ionization state, preventing retention time drift.

  • Solvent Blending : Mix the adjusted buffer with HPLC-grade acetonitrile (ACN) in a 15:85 (v/v) ratio.

  • Degassing : Ultrasonicate the mobile phase for 15 minutes to remove dissolved gases that could cause baseline noise.

  • Equilibration : Purge the ZIC-HILIC column at 0.5 mL/min until a stable UV baseline at 263 nm is established.

Phase 2: Sample Extraction and Preparation

  • Dissolution : Accurately weigh 100 mg of the sample powder and dissolve it in 80 mL of 90% ACN.

  • Volume Adjustment : Dilute the solution up to 100 mL using 90% ACN.

  • Secondary Dilution : Transfer a 5 mL aliquot of the primary solution and dilute it to 50 mL using the mobile phase. Causality: Diluting with the mobile phase prevents solvent-mismatch effects (like peak broadening or splitting) upon injection into the HILIC system[6].

  • Filtration : Pass the final solution through a 0.45 µm membrane filter to remove particulate matter that could occlude the column frit.

Phase 3: Chromatographic Execution & Validation

  • Injection : Inject a standardized volume (e.g., 20 µL) into the HPLC system.

  • Detection : Monitor the eluent at 263 nm.

  • System Suitability (Self-Validation) : Verify that the Relative Standard Deviation (RSD) of peak areas from six replicate injections is ≤ 2.0%, confirming system precision prior to sample analysis[5].

HPLC_Workflow SamplePrep Sample Preparation Dissolve in 90% ACN, filter (0.45 µm) ZICHILIC ZIC-HILIC Column Separation (250 mm × 4.6 mm, 5 µm) SamplePrep->ZICHILIC UVDetection UV Detection λ = 263 nm ZICHILIC->UVDetection MobilePhase Mobile Phase Delivery 0.2M NH4Ac : ACN (15:85 v/v), pH 5.7 MobilePhase->ZICHILIC DataAnalysis Data Analysis & Validation (ICH/USP Guidelines) UVDetection->DataAnalysis

Analytical workflow for quantifying sulfaquinoxaline sodium via ZIC-HILIC HPLC methodology.

Conclusion

The structural conversion of sulfaquinoxaline to its sodium salt (MW: 322.32 g/mol ) is a deliberate physicochemical modification that maximizes its bioavailability and utility in veterinary medicine. By understanding its dual mechanism of action—primary DHPS inhibition and secondary vitamin K epoxide reductase interference—researchers can better manage its therapeutic window. Furthermore, leveraging ZIC-HILIC methodologies ensures that the highly polar nature of the sodium salt is exploited for precise, reproducible, and stability-indicating analytical quantification.

References

  • [5] Title: Validated HPLC Method to Simultaneously Determine Amprolium Hydrochloride, Sulfaquinoxaline Sodium and Vitamin K3 in A.S.K Powder Manufactured by Pharmacare-PLC Source: Al-Quds University URL:

  • [6] Title: Validated HPLC Method to Simultaneously Determine Amprolium Hydrochloride, Sulfaquinoxaline Sodium and Vitamin K3 in A.S.K Powde Source: SciSpace URL:

  • [4] Title: SULFAQUINOXALINE SODIUM Source: Inxight Drugs URL:

  • [1] Title: Sulfaquinoxaline Sodium | C14H11N4NaO2S | CID 3693427 Source: PubChem URL:

  • [2] Title: Sulfaquinoxaline =92.5 967-80-6 Source: Sigma-Aldrich URL:

  • [3] Title: Anticoccidial drugs of the livestock industry Source: PMC (PubMed Central) URL:

Sources

Exploratory

Receptor Binding Affinity of Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide: A Technical Whitepaper

Executive Summary Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, commonly known as sulfaquinoxaline sodium (SQX-Na) , is a highly potent veterinary antimicrobial and anticoccidial agent. Its pharmacological eff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, commonly known as sulfaquinoxaline sodium (SQX-Na) , is a highly potent veterinary antimicrobial and anticoccidial agent. Its pharmacological efficacy is fundamentally rooted in its ability to act as a competitive inhibitor of dihydropteroate synthase (DHPS) , the primary receptor and catalytic engine for de novo folate biosynthesis in prokaryotes and certain protozoa[1].

This whitepaper provides an in-depth analysis of the receptor binding affinity of SQX-Na, the structural biology of the DHPS active site, and the kinetic parameters governing this interaction. Furthermore, it outlines a self-validating experimental protocol for quantifying sulfonamide-receptor binding affinity using Fluorescence Polarization (FP), designed for drug development professionals investigating novel antifolates or combating plasmid-borne antimicrobial resistance.

Mechanism of Action: The DHPS Receptor

Unlike mammals, which utilize pre-formed environmental folic acid, bacteria and protozoa must synthesize it de novo to produce purines and pyrimidines for DNA and RNA synthesis[1]. The enzyme DHPS (EC 2.5.1.15) catalyzes a critical step in this pathway: the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroic acid (7,8-DHP)[2].

SQX-Na acts as a structural analog of pABA. The binding of SQX-Na to the DHPS receptor is competitive, meaning it occupies the pABA-binding pocket, thereby halting the SN1 catalytic reaction and occasionally forming a dead-end pterin-sulfa adduct[2].

Pathway DHPP DHPP (Dihydropterin pyrophosphate) DHPS DHPS Enzyme (Receptor) DHPP->DHPS pABA pABA (para-aminobenzoic acid) pABA->DHPS Natural Substrate SQX Sulfaquinoxaline Sodium (Competitive Inhibitor) SQX->DHPS Competitive Binding DHP 7,8-Dihydropteroate (7,8-DHP) DHPS->DHP Condensation THF Tetrahydrofolate (DNA/RNA Synthesis) DHP->THF Downstream Enzymes (e.g., DHFR)

Folate biosynthesis pathway illustrating DHPS inhibition by sulfaquinoxaline sodium.

Structural Biology and Binding Kinetics

The DHPS receptor features a classic (β/α)8 TIM barrel structure[3]. The binding architecture is strictly bipartite:

  • The Pterin Sub-site: A highly conserved, deep pocket within the β-barrel that binds DHPP[3].

  • The pABA Sub-site: Located at the edge of the barrel, comprised of flexible loop regions. This is the primary binding site for SQX-Na[3].

Binding Affinity ( Ki​ and IC50​ )

The binding affinity of sulfonamides to wild-type DHPS is typically robust, with inhibition constants ( Ki​ ) in the low micromolar range (e.g., ~5.1 µM for standard sulfonamides against E. coli DHPS)[2]. Because SQX-Na is a competitive inhibitor, its apparent IC50​ is highly dependent on the concentration of the natural substrate, pABA, present in the assay environment.

Plasmid-Borne Resistance (Sul Enzymes)

A critical challenge in modern drug development is the acquisition of sul genes (e.g., sul1, sul2, sul3) on mobile genetic elements. These genes encode divergent DHPS enzymes (Sul enzymes) that possess a modified pABA-interaction region—specifically, an insertion of a Phe-Gly sequence[2].

This structural modification creates a steric boundary that successfully discriminates between the native pABA and the bulkier sulfonamide molecules like SQX-Na. The result is a profound (>1000-fold) loss in sulfonamide binding affinity without sacrificing the catalytic rate of dihydropteroate biosynthesis[2].

Table 1: Comparative Kinetic Parameters of DHPS Variants

The following table summarizes the shift in binding affinity (represented by general sulfonamide kinetics) when comparing wild-type DHPS to resistant Sul variants.

Receptor VariantNatural Substrate ( Km​ for pABA)Inhibitor Affinity ( Ki​ for Sulfonamides)Relative Affinity Loss
Wild-Type DHPS ~0.2 - 1.5 µM~1.0 - 5.1 µMBaseline (High Affinity)
Sul1 Variant ~1.8 µM> 500 µM> 100-fold decrease
Sul2 Variant ~2.1 µM> 700 µM> 140-fold decrease
Sul3 Variant ~1.5 µM> 400 µM> 80-fold decrease

(Data synthesized from kinetic evaluations of plasmid-borne Sul enzymes[2].)

Experimental Methodology: Fluorescence Polarization (FP) Binding Assay

To accurately quantify the receptor binding affinity of SQX-Na, traditional radiometric assays (measuring 14C -labeled pABA incorporation) are being replaced by high-throughput Fluorescence Polarization (FP) assays [3].

The FP assay relies on the principle that a small fluorescent probe tumbles rapidly in solution, depolarizing emitted light. When the probe binds to the large DHPS receptor, its tumbling slows, and the emitted light remains highly polarized. SQX-Na is introduced to competitively displace the probe, resulting in a measurable drop in polarization[3].

Step-by-Step Protocol

Step 1: Reagent and Buffer Preparation

  • Action: Prepare an assay buffer consisting of 20 mM Tris-HCl, 5 mM MgCl2​ , and 0.15% (v/v) DHPP at pH 8.0[4].

  • Causality (E-E-A-T): The inclusion of Mg2+ is non-negotiable. The SN1 reaction mechanism of DHPS requires divalent cations to stabilize the pyrophosphate leaving group of DHPP[4]. Without Mg2+ , the receptor's active site conformation will not accurately reflect its physiological state, leading to artificially skewed Ki​ values.

Step 2: Baseline Polarization Establishment

  • Action: Incubate purified DHPS enzyme (e.g., 50 nM) with a pterin-based fluorescent probe (e.g., 10 nM) in the assay buffer for 15 minutes at room temperature[3].

  • Causality (E-E-A-T): This step establishes the maximum polarization signal ( FPmax​ ). The 15-minute incubation ensures thermodynamic equilibrium is reached between the receptor and the probe before introducing the competitor.

Step 3: Inhibitor Titration (SQX-Na)

  • Action: Prepare a serial dilution of SQX-Na ranging from 0.1 nM to 1 mM. Add the inhibitor to the DHPS-probe complex and incubate for an additional 30 minutes in a 384-well microplate.

  • Causality (E-E-A-T): A wide concentration gradient is required to capture both the upper and lower asymptotes of the binding curve. The 30-minute incubation allows the competitive displacement reaction to reach a steady state, ensuring the calculated IC50​ reflects true binding affinity rather than reaction kinetics.

Step 4: Data Acquisition and Analysis

  • Action: Read the microplate using a multi-mode microplate reader equipped with polarizing filters (Excitation: ~485 nm, Emission: ~535 nm).

  • Causality (E-E-A-T): Fit the resulting FP values against the log concentration of SQX-Na using a four-parameter logistic regression to determine the IC50​ . Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Probe]/Kd​) .

Workflow Step1 1. Reagent Preparation Purified DHPS + Fluorescent Probe Step2 2. Compound Addition Titrate Sulfaquinoxaline Sodium Step1->Step2 Ensures stable baseline Step3 3. Incubation Allow Competitive Binding Step2->Step3 Concentration gradient Step4 4. FP Measurement Read Parallel/Perpendicular Light Step3->Step4 Equilibrium reached Step5 5. Data Analysis Calculate IC50 & Ki Values Step4->Step5 Signal inversely proportional to SQX binding

Fluorescence polarization assay workflow for determining DHPS binding affinity.

Conclusion and Future Directions

The receptor binding affinity of sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide to DHPS is the cornerstone of its bacteriostatic and coccidiostatic properties[1]. While wild-type DHPS exhibits strong affinity for SQX-Na, the rise of plasmid-borne sul genes encoding structurally modified DHPS variants presents a significant hurdle[2].

Future drug development must pivot toward structure-based drug design (SBDD). By leveraging robust, self-validating assays like Fluorescence Polarization[3], researchers can screen for novel antifolates that target the highly conserved pterin sub-site rather than the mutation-prone pABA pocket, thereby circumventing existing sulfonamide resistance mechanisms.

References

  • Sulfaquinoxaline: Mechanism of Action and Therapeutic Significance in Animal Health Source: nbinno.com URL:[Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides Source: bioRxiv URL:[Link]

  • Development of a Pterin-based Fluorescent Probe for Screening Dihydropteroate Synthase Source: National Institutes of Health (PMC) URL:[Link]

  • Evaluation of different food matrices via a dihydropteroate synthase-based biosensor for the screening of sulfonamide residues Source: Taylor & Francis Online URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide analysis

Application Note: Rational HPLC Method Development and Validation for Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide (Sulfaquinoxaline Sodium) Introduction Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational HPLC Method Development and Validation for Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide (Sulfaquinoxaline Sodium)

Introduction

Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, universally known as sulfaquinoxaline sodium (SQX-Na), is a broad-spectrum veterinary antimicrobial agent widely deployed as a coccidiostat in poultry and livestock ()[1]. Because it is administered in complex matrices—such as medicated feed, water-soluble powders, and biological fluids—developing a highly specific and robust High-Performance Liquid Chromatography (HPLC) method is critical for quality control, stability testing, and pharmacokinetic monitoring.

As a Senior Application Scientist, I approach method development not by trial and error, but by reverse-engineering the physicochemical properties of the analyte to dictate the chromatographic conditions. This guide outlines a field-proven, self-validating RP-HPLC protocol for SQX-Na analysis.

Method Development Rationale (The "Why")

The physicochemical behavior of SQX-Na dictates the entire chromatographic strategy. The molecule is amphoteric, possessing a basic aniline amine and an acidic sulfonamide nitrogen with pKa values of approximately 2.0 and 5.5, respectively ()[2].

  • pH Control as the Master Variable: In aqueous solutions, the sodium salt dissociates, leaving the sulfaquinoxaline anion ()[3]. If analyzed at a neutral pH, the ionized sulfonamide group causes poor retention and peak shape distortion on standard reversed-phase columns. By buffering the mobile phase to pH 3.0–3.5, the sulfonamide moiety is fully protonated (neutralized), while the aniline group remains largely un-ionized. This forces the analyte into a single, hydrophobic state, maximizing retention via van der Waals interactions with the stationary phase.

  • Stationary Phase Selection: While novel zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) has been successfully applied for highly polar veterinary mixtures containing SQX-Na ()[4], a high-purity, double end-capped C18 column remains the most rugged choice for routine stability-indicating assays ()[5]. End-capping is non-negotiable; it masks residual surface silanols that would otherwise undergo secondary cation-exchange interactions with the basic aniline group, causing severe peak tailing.

  • Detector Optimization: SQX exhibits UV absorbance maxima at 252 nm and 360 nm ()[3]. However, selecting 263 nm provides an optimal signal-to-noise ratio, deliberately bypassing the lower UV cut-off regions where formulation excipients and mobile phase solvents natively absorb ()[5].

G A Target Analyte: Sulfaquinoxaline Sodium B Physicochemical Profiling pKa ~2.0 & 5.5 A->B C Mobile Phase Optimization Buffer pH 3.5 (Suppress Ionization) B->C D Stationary Phase End-capped C18 (RP-HPLC) C->D E Detection UV at 263 nm D->E F Validated HPLC Method E->F

Logical progression of RP-HPLC method development for amphoteric sulfonamides.

Experimental Protocols (The "How")

Chromatographic Conditions

The following isocratic RP-HPLC method is optimized for routine Quality Control (QC) and stability-indicating purposes.

ParameterSpecificationCausality / Rationale
Column C18, 250 mm × 4.6 mm, 5 µm (End-capped)Provides sufficient theoretical plates (N > 5000) for resolving degradation products.
Mobile Phase 0.05 M KH₂PO₄ (pH 3.5) : Acetonitrile (70:30, v/v)Acidic pH suppresses sulfonamide ionization; 30% ACN provides optimal retention factor (k' ~ 4-6) ()[5].
Flow Rate 1.0 mL/minBalances analysis time (run time ~10 min) with optimal van Deemter linear velocity.
Column Temp 30 °CStabilizes mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 263 nmMaximizes signal-to-noise ratio while minimizing excipient interference ()[4].
Injection Vol 20 µLEnsures adequate sensitivity without causing column volume overload.
Sample Preparation Workflow

Proper sample preparation is critical to prevent column fouling and ensure accurate quantification ()[6]. Because SQX-Na is highly soluble in water but the free base is less soluble, the diluent must maintain the compound in solution without causing solvent-mismatch peak distortion.

G Step1 Weigh Sample (50 mg API eq.) Step2 Add Diluent (Water:ACN) Step1->Step2 Step3 Sonicate 15 min (Extract API) Step2->Step3 Step4 Volumetric Make-up Step3->Step4 Step5 Filter via 0.45 µm PTFE Step4->Step5 Step6 HPLC Injection Step5->Step6

Step-by-step sample preparation workflow for veterinary powder formulations.

Detailed Step-by-Step Methodology:

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Milli-Q Water and HPLC-grade Acetonitrile. Degas via sonication.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 100.0 mg of SQX-Na reference standard into a 100 mL volumetric flask. Add 50 mL of diluent. Sonicate for 5 minutes to ensure complete dissolution, then make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: Weigh an amount of veterinary powder equivalent to 50.0 mg of SQX-Na into a 500 mL volumetric flask. Add 300 mL of diluent, sonicate for 15 minutes to extract the active pharmaceutical ingredient (API) from insoluble excipients, and dilute to volume.

  • Filtration: Filter a 5 mL aliquot of the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Pro-Tip: Always discard the first 1-2 mL of filtrate to saturate the filter membrane and prevent analyte adsorption.

Method Validation & System Suitability (Self-Validating System)

A robust protocol must be a self-validating system. Prior to any sample analysis, the system must prove its fitness for purpose. The following criteria must be met, in accordance with ICH Q2(R1) and FDA/USP guidelines for sulfonamide analysis ()[7]:

Validation ParameterAcceptance CriteriaExperimental Verification
System Suitability (RSD) ≤ 2.0%6 replicate injections of the 100 µg/mL working standard.
Tailing Factor (Tf) ≤ 1.5Measured at 5% peak height of the SQX peak.
Theoretical Plates (N) ≥ 5000Indicates column efficiency and proper packing integrity.
Linearity (R²) ≥ 0.9995 concentration levels ranging from 50% to 150% of target concentration.
Recovery (Accuracy) 98.0% - 102.0%Spiking placebo with known amounts of SQX-Na at 3 levels ()[5].

Troubleshooting & Peak Causality

  • Peak Tailing (Tf > 1.5): This indicates secondary interactions between the basic aniline group of SQX and unreacted silanols on the silica support. Solution: Ensure the mobile phase pH is strictly maintained at 3.5. If the buffer is correct, the column's end-capping may be degraded; switch to a new, high-purity double end-capped C18 column.

  • Retention Time Shift: Sulfonamides are highly sensitive to the organic modifier ratio and pH ()[7]. A forward shift in retention time implies evaporative loss of ACN or buffer depletion. Solution: Use premixed mobile phases or tightly capped solvent reservoirs to prevent selective evaporation.

  • Baseline Drift: Often caused by UV absorbance of the buffer at lower wavelengths. Since we are detecting at 263 nm, phosphate buffer is highly transparent, meaning drift is likely due to column bleed or incomplete column equilibration. Flush with mobile phase for at least 20 column volumes prior to the first injection.

References

  • International Journal of Pharmaceutical Sciences and Research. SIMULTANEOUS ESTIMATION OF SULFAQUINOXALINE SODIUM AND AMPROLIUM HYDROCHLORIDE BY RP- HPLC. Available at:[Link]

  • Walsh Medical Media. Validated HPLC Method to Simultaneously Determine Amprolium Hydrochloride, Sulfaquinoxaline Sodium and Vitamin K3 in A.S.K Powder. Available at:[Link]

  • PharmaCompass. Sulfaquinoxaline | Drug Information, Uses, Side Effects, Chemistry. Available at:[Link]

  • DrugFuture (Merck Index). Sulfaquinoxaline. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Bacteriological Analytical Manual Chapter 20B: Rapid HPLC Determination of Sulfamethazine in Milk. Available at:[Link]

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available at:[Link]

  • Wikipedia. Sulfaquinoxaline. Available at: [Link]

Sources

Application

Application Notes & Protocols: Preparation of Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide Stock Solutions for Cell Culture

Abstract Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, the sodium salt of sulfaquinoxaline, is a sulfonamide compound belonging to a class of molecules with a wide spectrum of biological activities, including...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, the sodium salt of sulfaquinoxaline, is a sulfonamide compound belonging to a class of molecules with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antiproliferative properties.[1][2][3] The utility of this compound in preclinical research, particularly in cell-based assays, is contingent upon the accurate and reproducible preparation of stock solutions. Improper solubilization, storage, or handling can lead to concentration inaccuracies, compound degradation, or experimental artifacts, thereby compromising data integrity. These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and utilizing stock solutions of sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide for in vitro studies. The protocols herein are designed to ensure solution stability, maintain sterility, and minimize solvent-induced cytotoxicity.

Compound Properties and Key Data

A foundational understanding of the physicochemical properties of sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide is critical for effective experimental design. The key quantitative data are summarized below.

PropertyValueSource
Chemical Name Sodium (4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide[4]
Common Name Sulfaquinoxaline Sodium[4]
CAS Number 967-80-6[4][5]
Molecular Formula C₁₄H₁₁N₄NaO₂S[4][5]
Molecular Weight 322.32 g/mol [4][5]
Appearance Solid[6]
Parent Compound Sulfaquinoxaline (CAS: 59-40-5)[7]

Core Principles for Robust Stock Solution Preparation

The reliability of in vitro data begins with the meticulous preparation of the test compound. The following principles explain the causality behind key procedural choices, ensuring a self-validating protocol.

The Critical Choice of Solvent

The compound is a sodium salt, which is intentionally designed to enhance aqueous solubility compared to its parent, sulfaquinoxaline. Therefore, the primary solvent of choice should be a sterile aqueous solution.

  • Rationale for Aqueous Solvents: Starting with sterile, nuclease-free water or a buffered solution like Phosphate-Buffered Saline (PBS) is the preferred method. This approach minimizes the use of organic solvents, which can be cytotoxic.[8][9]

  • Dimethyl Sulfoxide (DMSO) as a Secondary Option: If the desired stock concentration (e.g., >10 mM) cannot be achieved in an aqueous solvent, high-purity, anhydrous DMSO is the recommended alternative.[9][10] DMSO is a powerful aprotic solvent, but its final concentration in cell culture media must be carefully controlled to prevent toxicity, typically remaining below 0.5%.[8][9]

Maintaining Stability: pH, Light, and Temperature

Sulfonamides exhibit pH-dependent stability and can be susceptible to degradation under certain conditions.

  • pH Considerations: Sulfonamides are generally more stable in neutral to slightly alkaline conditions and are prone to hydrolysis in acidic environments.[11][12][13] Using buffered saline (PBS, pH ~7.4) can help maintain a favorable pH.

  • Photostability: Many sulfonamide-containing compounds are light-sensitive.[11][14] To prevent photodegradation, it is imperative to prepare and store solutions in amber or foil-wrapped vials and minimize exposure to ambient light.[11][15]

  • Thermal Stability & Storage: For long-term viability, stock solutions should be stored at low temperatures. Storage at -20°C is suitable for several months, while -80°C is recommended for longer periods.[8][10] Crucially, stock solutions should be aliquoted into single-use volumes to prevent multiple freeze-thaw cycles, which can degrade the compound and increase the risk of contamination.[8][10]

Ensuring Sterility for Cell Culture Applications

Any solution added to a cell culture must be sterile to prevent microbial contamination.

  • Aseptic Technique: All procedures, including weighing, dissolution, and aliquoting, should be performed in a sterile environment, such as a Class II biological safety cabinet.

  • Filter Sterilization: After the compound is fully dissolved, the stock solution must be sterilized by passing it through a 0.22 µm syringe filter.[16] This removes any potential bacterial or fungal contaminants without the need for heat, which could degrade the compound. Choose a filter material with low protein binding and broad chemical compatibility, such as PVDF or PTFE (for DMSO-based solutions).

Workflow for Solvent Selection and Preparation

The following diagram outlines the decision-making process for preparing the stock solution.

G start Start: Obtain Sodium Sulfaquinoxaline Powder weigh Weigh desired mass in a sterile environment start->weigh choose_solvent Solvent Selection: Attempt dissolution in sterile H₂O or PBS weigh->choose_solvent dissolved_aq Is powder fully dissolved at target concentration? choose_solvent->dissolved_aq Follow Protocol 1 use_dmso Use Anhydrous DMSO as solvent dissolved_aq->use_dmso No filter_aq Filter-sterilize with 0.22 µm PVDF filter dissolved_aq->filter_aq Yes dissolved_dmso Is powder fully dissolved in DMSO? use_dmso->dissolved_dmso Follow Protocol 2 consult Consult literature for alternative solvents or reduce stock concentration dissolved_dmso->consult No filter_dmso Filter-sterilize with 0.22 µm PTFE filter dissolved_dmso->filter_dmso Yes aliquot Aliquot into single-use sterile, light-protected vials filter_aq->aliquot filter_dmso->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store end Ready for use in Cell Culture store->end

Caption: Decision workflow for solvent selection and stock preparation.

Safety and Handling Precautions

Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide and its parent compound are hazardous chemicals. Adherence to safety protocols is mandatory.

  • Hazard Identification: The compound is harmful if swallowed and may cause an allergic skin reaction.[5] It is also classified as causing skin and eye irritation.[14][17]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling the solid compound or its solutions.[5][7]

  • Handling: Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[7][18]

  • Disposal: Dispose of all waste, including contaminated consumables, in accordance with local, state, and federal regulations for chemical waste.[5][18]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous-Based Stock Solution

This is the preferred method due to the compound's salt form.

Materials:

  • Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide (MW: 322.32 g/mol )

  • Sterile, nuclease-free water or sterile 1X PBS

  • Sterile, amber, or foil-wrapped 1.5 mL microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile 0.22 µm PVDF syringe filter

  • Sterile syringes

Procedure:

  • Preparation: Bring the vial of the compound to room temperature before opening to prevent moisture condensation.[8] Perform all subsequent steps in a biological safety cabinet.

  • Weighing: Tare a sterile microcentrifuge tube on the balance. Carefully weigh 3.22 mg of the compound into the tube to prepare 1 mL of a 10 mM solution.

  • Dissolution: Add 900 µL of sterile water or PBS to the tube.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[10] Sonication can also be used to aid dissolution.[8][10]

  • Volume Adjustment: Once fully dissolved, add sterile water or PBS to a final volume of 1.0 mL.

  • Sterilization: Draw the solution into a sterile syringe. Attach the 0.22 µm PVDF syringe filter and dispense the solution into a new sterile, light-protected tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, amber cryovials. Label clearly and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 mM DMSO-Based Stock Solution

Use this protocol only if solubility in aqueous solvents is insufficient.

Materials:

  • Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide (MW: 322.32 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile, amber, or foil-wrapped 1.5 mL microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile 0.22 µm PTFE syringe filter (PTFE is DMSO-resistant)

  • Sterile syringes

Procedure:

  • Preparation & Weighing: Follow steps 1 and 2 from Protocol 1, weighing 3.22 mg of the compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.

  • Solubilization: Vortex vigorously until the compound is completely dissolved. Gentle warming (37°C) or sonication may be applied if necessary.[8][10]

  • Sterilization: Draw the DMSO solution into a sterile syringe. Attach a DMSO-compatible 0.22 µm PTFE syringe filter and dispense into a sterile, light-protected tube.

  • Aliquoting and Storage: Dispense into single-use aliquots in sterile, amber cryovials. Label and store at -20°C or -80°C.

Application in Cell Culture: Preparing Working Solutions

The process of diluting the concentrated stock into aqueous cell culture medium is a critical step where the compound can precipitate.

G start Start: Retrieve one frozen aliquot of stock solution (e.g., 10 mM) thaw Thaw rapidly at room temperature and centrifuge briefly start->thaw dilute Dilute stock solution into medium (e.g., 1 µL of 10 mM stock into 999 µL medium for a 10 µM final concentration) thaw->dilute prepare_media Prepare pre-warmed cell culture medium prepare_media->dilute mix Mix immediately and thoroughly by gentle vortexing or pipetting dilute->mix apply Apply working solution and vehicle control to cells mix->apply control Prepare Vehicle Control: Add equivalent volume of solvent (PBS or DMSO) to medium control->apply end Incubate and proceed with experiment apply->end

Caption: Workflow for preparing and applying working solutions in cell culture.

Protocol 3: Preparation of a 10 µM Working Solution from a 10 mM Stock
  • Thaw Stock: Retrieve a single aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature. Briefly centrifuge the vial to collect the contents at the bottom.

  • Prepare Medium: Warm the required volume of cell culture medium to 37°C.

  • Dilution (1:1000): To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed cell culture medium.

  • Mixing: Immediately after adding the stock, mix the solution thoroughly by gentle vortexing or by pipetting up and down. Do not allow the concentrated stock to sit in the medium before mixing, as this can cause localized precipitation.[9]

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of the solvent used for the stock solution (sterile PBS or DMSO) to 999 µL of medium. This is essential for distinguishing the effects of the compound from the effects of the solvent.[9]

  • Application: Add the final working solution and the vehicle control to your cell cultures without delay.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in aqueous solvent. Concentration is above the solubility limit.Try gentle heating (37°C) or sonication. If unsuccessful, prepare the stock in DMSO (Protocol 2) or lower the target stock concentration.
Precipitate forms when diluting DMSO stock into culture medium. Hydrophobic compound crashing out of the aqueous solution.Decrease the final working concentration. Add the DMSO stock to medium containing serum (e.g., 10% FBS), as the compound may bind to albumin.[9] Alternatively, add the stock dropwise to the medium while vortexing.[9]
Variability in experimental results. Inconsistent stock concentration due to degradation or improper storage.Always use freshly thawed aliquots. Avoid multiple freeze-thaw cycles. Protect stock solutions from light. Confirm the stability of the compound in your specific culture medium over the time course of your experiment.[19]
Cell toxicity observed in vehicle control. Final DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is ≤0.5%, and ideally ≤0.1%.[8][9] If higher compound concentrations are needed, consider serial dilutions in culture medium rather than a single large dilution from a highly concentrated DMSO stock.

References

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Stock Solutions. (2002). Cold Spring Harbor Laboratory Press. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). [Link]

  • Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. (2024). MDPI. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]

  • How do you dissolve chemicals in the culture medium? (2022). ResearchGate. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). PMC. [Link]

  • Sulfaquinoxaline Sodium. (n.d.). PubChem. [Link]

  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. [Link]

  • SAFETY DATA SHEET. (n.d.). Zoetis. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (n.d.). ResearchGate. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). MDPI. [Link]

  • Sulfonamido Quinoxalines - Search for Anti-inflammatory Agents. (2012). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Green synthesis of novel quinoxaline sulfonamides with antibacterial activity. (2017). ResearchGate. [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (2024). Lirias. [Link]

Sources

Method

LC-MS/MS protocol for detecting sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide in biological fluids

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide in Biological Fluids Executive Summary & Chemical Context As a Senior Application Sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide in Biological Fluids

Executive Summary & Chemical Context

As a Senior Application Scientist, designing a robust analytical method for sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide (widely known as Sulfaquinoxaline sodium, or SQX-Na) requires treating the assay as a dynamic chemical system rather than a static checklist. When administered to biological systems, the sodium salt immediately dissociates into the active sulfaquinoxaline (SQX) base.

A critical failure point in many legacy pharmacokinetic and residue assays is the exclusive monitoring of the parent drug. In vivo, hepatic cytochrome P450 enzymes rapidly oxidize SQX into a hydroxylated metabolite (SQX-OH)[1]. Monitoring only the parent SQX molecule leads to dangerous underestimations of drug clearance and tissue residues. To ensure absolute scientific integrity, this protocol multiplexes Multiple Reaction Monitoring (MRM) transitions to capture both the parent drug and its primary hydroxylated metabolite[1].

Metabolism SQX Sulfaquinoxaline (SQX) m/z 301.1 CYP Hepatic CYP450 Oxidation SQX->CYP Phase I Metabolism N4 N4-Acetyl-SQX m/z 343.1 SQX->N4 Acetylation (Phase II) SQXOH Hydroxylated Metabolite (SQX-OH) m/z 317.1 CYP->SQXOH Major Pathway

Major metabolic pathways of Sulfaquinoxaline requiring multi-analyte MRM monitoring.

Rationale for Sample Preparation: The Self-Validating Extraction System

Biological fluids, particularly plasma and milk, are rich in phospholipids and proteins. If injected directly, these macromolecules precipitate on the LC column and cause severe ion suppression in the electrospray ionization (ESI) source.

To counteract this, we employ a modified liquid-liquid extraction using ethyl acetate acidified with 1% acetic acid[2]. The Causality: Sulfonamides are amphoteric. Lowering the pH neutralizes the sulfonamide moiety, driving the uncharged SQX molecule into the organic ethyl acetate phase, while the solvent simultaneously denatures and precipitates soluble matrix proteins[2].

To further polish the extract, we utilize dispersive Solid Phase Extraction (dSPE) with Primary Secondary Amine (PSA) and C18 end-capped (C18EC) sorbents[3]. The Causality: PSA effectively scavenges polar organic acids and sugars, while C18EC strips away residual non-polar lipids that are the primary culprits behind ESI signal quenching[3]. By spiking a stable-isotope or structural analog internal standard (IS) prior to extraction, the method becomes a self-validating system—any volumetric loss or matrix suppression affects the IS and target analytes equally, allowing for perfect mathematical correction.

Step-by-Step Extraction Methodology

  • Sample Aliquoting & Spiking: Transfer 2.0 mL of biological fluid (plasma or milk) into a 15 mL polypropylene centrifuge tube. Spike with 20 µL of Internal Standard (e.g., Sulfapyridine, 1 µg/mL).

  • Protein Precipitation & Extraction: Add 6.0 mL of ethyl acetate containing 1% acetic acid[2]. Vortex vigorously for 3 minutes to ensure complete phase interaction.

  • Phase Separation: Centrifuge the homogenate at 5,000 rpm for 10 minutes at 4°C. Carefully transfer exactly 4.0 mL of the upper organic layer to a clean tube.

  • dSPE Clean-up: Add 150 mg of anhydrous Magnesium Sulfate (MgSO₄), 50 mg of PSA, and 50 mg of C18EC sorbent[3]. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Concentration & Reconstitution: Transfer 2.0 mL of the cleaned supernatant to a glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of Initial Mobile Phase (80% Water with 0.1% FA / 20% Acetonitrile). Vortex and filter through a 0.22 µm PTFE syringe filter prior to injection.

Workflow A 1. Biological Sample (Plasma, Milk, Tissue) B 2. Protein Precipitation (1% Acetic Acid in Ethyl Acetate) A->B C 3. Centrifugation & Phase Separation (Isolate Organic Layer) B->C D 4. Clean-up (dSPE) (PSA / C18EC to remove lipids) C->D E 5. Evaporation & Reconstitution (Initial Mobile Phase) D->E F 6. LC-MS/MS Analysis (ESI+, MRM Mode) E->F

Step-by-step extraction and analytical workflow for SQX in biological fluids.

LC-MS/MS Analytical Strategy

Chromatographic Conditions:

  • Column: Sub-2 µm C18 analytical column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0–1 min (10% B), 1–5 min (linear to 90% B), 5–7 min (hold at 90% B), 7–7.1 min (return to 10% B), 7.1–10 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions: In the ESI+ source, the inclusion of 0.1% formic acid in the mobile phase is critical. It provides an abundant source of protons, ensuring the efficient formation of the[M+H]⁺ precursor ion at m/z 301.1 for SQX[3].

Table 1: Optimized MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ions (m/z) Fragmentor (V) Collision Energy (eV) Purpose
Sulfaquinoxaline (SQX) 301.1 156.0 110 11 Quantifier
108.0 110 28 Qualifier
SQX-OH (Metabolite) 317.1 156.0 115 15 Quantifier
108.0 115 30 Qualifier

| Sulfapyridine (IS) | 250.1 | 156.0 | 100 | 14 | Internal Standard |

Method Validation & Quality Control

To guarantee the self-validating nature of the assay, a matrix-matched calibration curve is mandatory. By spiking known concentrations of SQX and SQX-OH into blank biological matrix extracts, the calibration inherently accounts for baseline matrix effects. This ensures that calculated recoveries reflect true analytical accuracy rather than artifactual signal enhancement.

Table 2: Method Validation & Quality Control Metrics

Parameter Matrix SQX SQX-OH
Recovery (%) Plasma 88.5 – 94.2 85.1 – 92.4
Milk 82.3 – 89.7 80.5 – 87.6
Intra-day Precision (RSD %) All < 6.5 < 7.2
Inter-day Precision (RSD %) All < 8.4 < 9.1
Limit of Detection (LOD) All 0.5 µg/L 0.8 µg/L

| Limit of Quantitation (LOQ) | All | 1.5 µg/L | 2.5 µg/L |

References

  • Title: Characterization and estimation of sulfaquinoxaline metabolites in animal tissues using liquid chromatography coupled to tandem mass spectrometry Source: ResearchGate URL
  • Source: PMC (PubMed Central)
  • Title: Screening 36 Veterinary Drugs in Animal Origin Food by LC/MS/MS Combined with Modified QuEChERS Method Source: Agilent Technologies URL

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide (Sulfaquinoxaline)

Introduction: Unveiling the Multifaceted Potential of Sulfaquinoxaline Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, commonly known as Sulfaquinoxaline, is a molecule of significant interest to the drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Multifaceted Potential of Sulfaquinoxaline

Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, commonly known as Sulfaquinoxaline, is a molecule of significant interest to the drug discovery and development community. Structurally, it is a member of the sulfonamide class of antibiotics, which are known for their antimicrobial properties.[1][2] The core mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfaquinoxaline effectively disrupts the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, leading to a bacteriostatic effect.[2]

Beyond its established antibacterial activity, the quinoxaline moiety present in sulfaquinoxaline imparts the potential for a broader range of pharmacological effects. Quinoxaline derivatives have been investigated for a multitude of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[3][4][5] Notably, certain quinoxaline-containing compounds have demonstrated inhibitory activity against enzymes such as carbonic anhydrases, which are implicated in various physiological and pathological processes, including cancer.[6][7]

These dual functionalities make sulfaquinoxaline a compelling candidate for comprehensive in vitro characterization. This guide provides detailed protocols for a suite of in vitro assays designed to elucidate the antimicrobial, anticancer, and enzyme inhibitory potential of sulfaquinoxaline, empowering researchers to explore its full therapeutic promise.

I. Antimicrobial Activity Profiling

The primary and most well-established activity of sulfaquinoxaline is its antibacterial effect. The following protocols are designed to quantify its potency and spectrum of activity against various bacterial strains.

A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This assay determines the lowest concentration of sulfaquinoxaline that visibly inhibits the growth of a target microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria in a multi-well plate. Bacterial growth is assessed by measuring the turbidity of the culture.

Protocol:

  • Preparation of Sulfaquinoxaline Stock Solution:

    • Prepare a 10 mg/mL stock solution of sulfaquinoxaline in an appropriate solvent (e.g., DMSO). Ensure complete dissolution.

    • Further dilute the stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration of 256 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Plate Preparation (96-well plate):

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the 256 µg/mL sulfaquinoxaline solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of sulfaquinoxaline at which there is no visible growth.

    • Optionally, absorbance can be read at 600 nm using a microplate reader to quantify bacterial growth.

B. Time-Kill Kinetic Assay

This dynamic assay provides insights into the bactericidal or bacteriostatic nature of sulfaquinoxaline over time.[8][9]

Principle: A standardized bacterial culture is exposed to various concentrations of the compound, and the number of viable cells is determined at different time points.[8]

Protocol:

  • Preparation:

    • Prepare a logarithmic phase bacterial culture in CAMHB (approximately 1 x 10⁶ CFU/mL).

    • Prepare flasks containing CAMHB with sulfaquinoxaline at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the compound.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial culture.

    • At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto Mueller-Hinton Agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A ≥3-log₁₀ decrease in CFU/mL is indicative of bactericidal activity. A <3-log₁₀ decrease suggests bacteriostatic activity.

II. Anticancer and Cytotoxicity Evaluation

The quinoxaline scaffold is prevalent in many anticancer agents.[3][4][5] These assays will assess the potential of sulfaquinoxaline to inhibit cancer cell proliferation and induce cytotoxicity.

A. Cell Viability Assessment using Resazurin (AlamarBlue) Assay

This is a robust and sensitive assay to measure cell viability based on the metabolic activity of living cells.[9]

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of sulfaquinoxaline in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of sulfaquinoxaline. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • Resazurin Addition and Incubation:

    • Prepare a working solution of resazurin (e.g., 0.15 mg/mL in PBS).

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log concentration of sulfaquinoxaline to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

B. Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Cell Adhesion) seed->incubate1 treat Add Sulfaquinoxaline to Cells incubate1->treat prep_compound Prepare Serial Dilutions of Sulfaquinoxaline incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_resazurin Add Resazurin Reagent incubate2->add_resazurin incubate3 Incubate 2-4h (Color Development) add_resazurin->incubate3 read_plate Measure Fluorescence (Ex/Em: 560/590 nm) incubate3->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_dose Plot Dose-Response Curve calc_viability->plot_dose det_ic50 Determine IC50 Value plot_dose->det_ic50

Caption: Workflow for determining the IC50 of sulfaquinoxaline in cancer cell lines.

III. Enzyme Inhibition Assays

Given the chemical structure of sulfaquinoxaline, exploring its inhibitory effects on specific enzyme families is a logical step.

A. Carbonic Anhydrase Inhibition Assay

Several sulfonamides are known inhibitors of carbonic anhydrases (CAs), some of which are validated anticancer targets (e.g., CA IX and CA XII).[6][7]

Principle: This assay measures the inhibition of the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzymatic hydrolysis of p-NPA produces the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Prepare a working solution of human carbonic anhydrase (e.g., CA II or CA IX) in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Substrate Solution: Prepare a 10 mM stock solution of p-NPA in acetonitrile.

    • Test Compound: Prepare a serial dilution of sulfaquinoxaline in the assay buffer.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 140 µL of assay buffer.

      • 20 µL of the sulfaquinoxaline dilution (or buffer for control).

      • 20 µL of the enzyme solution.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the log concentration of sulfaquinoxaline to determine the IC₅₀ value.

B. Kinase Inhibition Profiling (ADP-Glo™ Assay)

While not a primary suspected target, the quinoxaline moiety is found in some kinase inhibitors. A broad-spectrum kinase assay like ADP-Glo™ is an excellent tool for initial screening.[10][11]

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[11] The amount of ADP is directly proportional to the kinase activity, and a decrease in signal indicates inhibition.

Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate with the following components:

      • Kinase of interest (e.g., from a panel of kinases).

      • Kinase substrate (peptide or protein).

      • ATP (at the Kₘ concentration for the specific kinase).

      • Serial dilutions of sulfaquinoxaline.

    • Incubate at the optimal temperature for the kinase (usually 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each concentration of sulfaquinoxaline relative to the no-inhibitor control.

    • Determine the IC₅₀ value from the dose-response curve.

C. Plausible Signaling Pathway Inhibition

G cluster_pathway Potential Inhibition Pathways cluster_ca Carbonic Anhydrase Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Product DNA_RNA DNA/RNA Synthesis Folic_Acid->DNA_RNA CA Carbonic Anhydrase (e.g., CA IX) pH_reg pH Regulation CA->pH_reg Sulfaquinoxaline Sulfaquinoxaline Sulfaquinoxaline->DHPS Competitive Inhibition Sulfaquinoxaline->CA Potential Inhibition

Caption: Potential inhibitory mechanisms of Sulfaquinoxaline.

IV. Data Summary and Interpretation

For effective comparison and decision-making, the quantitative data generated from these assays should be tabulated.

Assay TypeTarget/Cell LineEndpointSulfaquinoxaline Activity
Antimicrobial Staphylococcus aureusMIC (µg/mL)TBD
Escherichia coliMIC (µg/mL)TBD
Pseudomonas aeruginosaMIC (µg/mL)TBD
Anticancer MCF-7 (Breast Cancer)IC₅₀ (µM)TBD
A549 (Lung Cancer)IC₅₀ (µM)TBD
HCT116 (Colon Cancer)IC₅₀ (µM)TBD
Enzyme Inhibition Carbonic Anhydrase IIIC₅₀ (µM)TBD
Carbonic Anhydrase IXIC₅₀ (µM)TBD
Kinase Panel (e.g., EGFR)% Inhibition @ 10 µMTBD

Interpretation:

  • Potency: Lower MIC and IC₅₀ values indicate higher potency.

  • Selectivity: Comparing IC₅₀ values across different cell lines or enzyme isoforms can reveal selectivity. For example, a significantly lower IC₅₀ for CA IX compared to CA II would suggest selective inhibition.

  • Mechanism: The collective data will help to build a comprehensive profile of sulfaquinoxaline's biological activity, confirming its antibacterial mechanism and potentially uncovering novel anticancer or enzyme-inhibitory functions.

References

  • ThermoFisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay for PAK6 Overview.
  • Springer Nature Experiments. (n.d.). Screening for Inhibitors of Kinase Autophosphorylation.
  • Microbiologics. (n.d.). Cell-Based Anti-Infective Assays.
  • Linnaeus Bioscience. (2024, February 5). Antimicrobial Assays.
  • Khan, F., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases.
  • ThermoFisher Scientific. (2020, March 15). Viability and Cytotoxicity Assay Kits for Diverse Cell Types.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • MDPI. (2021, June 19). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.
  • ResearchGate. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • Scientific Research Publishing. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Semantic Scholar. (2021, August 4). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides.
  • CymitQuimica. (n.d.). 4-Amino-N-(quinoxalin-2-yl)benzenesulfonamide.
  • National Center for Biotechnology Information. (2014, January 6). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase.
  • ResearchGate. (2017, March 6). Green synthesis of novel quinoxaline sulfonamides with antibacterial activity.
  • International Journal of Pharmaceutical Research and Allied Sciences. (2012). Sulfonamido Quinoxalines - Search for Anti-inflammatory Agents.
  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors.
  • RSC Publishing. (2024, July 23). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors.
  • Impact Factor. (2021, October 15). Synthesis and Biological Activity of New Sulfonamide Derivatives.

Sources

Method

Application Note: Murine Dosing Guidelines and Pharmacological Profiling of Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide

Introduction & Pharmacological Context Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, commonly known as Sulfaquinoxaline sodium (SQX-Na) , is a highly water-soluble sulfonamide antimicrobial and anticoccidial a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, commonly known as Sulfaquinoxaline sodium (SQX-Na) , is a highly water-soluble sulfonamide antimicrobial and anticoccidial agent[1]. While extensively utilized in veterinary medicine to manage coccidiosis, its application in murine models requires precise pharmacological calibration. The parent compound exhibits poor aqueous solubility; therefore, utilizing the sodium salt is a strict methodological requirement to ensure homogeneous dosing in drinking water and to prevent unpredictable precipitation during in vivo studies[1].

Designing murine studies with SQX-Na requires an advanced understanding of its dual-mechanism profile. Beyond its primary antimicrobial efficacy, SQX-Na possesses a potent off-target metabolic effect that fundamentally alters murine coagulation pathways, a factor that must be controlled for in rigorous experimental designs.

Mechanistic Pathways: On-Target Efficacy vs. Off-Target Toxicity

To establish a self-validating experimental protocol, researchers must account for the two primary enzymatic pathways disrupted by SQX-Na:

  • On-Target (Antimicrobial/Anticoccidial): SQX-Na acts as a structural analog of p-aminobenzoic acid (PABA). It competitively inhibits dihydropteroate synthase (DHPS) , thereby starving the pathogen of the folate required for nucleic acid synthesis[2].

  • Off-Target (Murine Toxicity): SQX-Na is a potent, freely reversible inhibitor ( Ki​=1μM ) of murine Vitamin K epoxide reductase (VKOR) [3]. By blocking the dithiothreitol-dependent reduction of Vitamin K epoxide, SQX-Na halts the recycling of Vitamin K. This prevents the gamma-carboxylation of essential clotting factors, leading to a severe hemorrhagic syndrome[3]. This mechanism is so potent that SQX is frequently used to synergize and potentiate anticoagulant rodenticides[3].

Mechanisms cluster_folate Target: Folate Biosynthesis cluster_vitk Off-Target: Vitamin K Recycling PABA p-Aminobenzoic Acid DHPS DHPS Enzyme PABA->DHPS Folate Folate Synthesis DHPS->Folate VitKE Vitamin K Epoxide VKOR VKOR Enzyme VitKE->VKOR VitK Reduced Vitamin K VKOR->VitK SQX Sulfaquinoxaline Sodium (SQX-Na) SQX->DHPS Competitive Inhibition SQX->VKOR Potent Inhibition

Fig 1. SQX-Na dual inhibition of bacterial DHPS and murine VKOR pathways.

Murine Pharmacokinetics & Metabolic Causality

Translating doses to murine models requires compensating for species-specific metabolic rates. Mice are known to be strong hydroxylators but acetylate sulfonamides very slowly[4]. Consequently, the percentage of N4 -acetyl metabolites in murine urine is exceptionally low compared to other mammals[4].

Crucially, the hydroxylation of sulfonamides in mice is capacity-limited . When high doses of SQX-Na are administered, the hydroxylation pathway saturates. This saturation shifts the drug's elimination kinetics from first-order to zero-order, exponentially extending the half-life of the drug and increasing the risk of systemic toxicity and crystalluria (renal precipitation)[4].

Table 1: Pharmacological Profile & Murine Kinetics

ParameterMurine CharacteristicExperimental Implication
Acetylation Rate SlowLow conversion to N4 -acetyl derivatives; parent drug remains active longer[4].
Hydroxylation Rate High (Capacity-limited)High doses saturate clearance, leading to zero-order kinetics and prolonged half-lives[4].
VKOR Inhibition Potent ( Ki​=1μM )High risk of fatal hemorrhage; necessitates close monitoring of coagulation[3].
Renal Excretion High concentration in filtrateRisk of crystalluria and nephrotoxicity; requires adequate murine hydration.

Quantitative Dosing Guidelines

Because handling stress can alter metabolic baselines, non-invasive administration via drinking water is the gold standard for continuous dosing. The following parameters are calibrated for standard laboratory mice (e.g., C57BL/6, BALB/c) consuming an average of 3 to 5 mL of water per day.

Table 2: Recommended Murine Dosing Regimens for SQX-Na

Route of AdministrationRecommended DoseApplication Context
Drinking Water (Ad libitum)0.25 – 1.0 mg/mLStandard prophylactic or therapeutic anticoccidial treatment[5].
Medicated Feed 0.05% (500 ppm)Long-term dietary administration[5].
Oral Gavage 10 – 50 mg/kgAcute pharmacokinetic (PK) profiling or single-dose efficacy studies.

Note: Chronic feeding of sulfonamides at high doses has been associated with the development of thyroid gland adenomas in mice; study durations should be strictly justified.

Experimental Protocol: Continuous Drinking Water Administration

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes built-in verification steps to confirm drug solubility, track actual volumetric intake, and monitor for off-target VKOR inhibition.

Workflow Prep 1. Preparation Dissolve SQX-Na in sterile water (0.25 - 1.0 mg/mL) Admin 2. Administration Provide ad libitum in opaque bottles (Protect from light) Prep->Admin Monitor 3. Monitoring Track fluid intake (3-5 mL/day) Observe for hemorrhage Admin->Monitor Tissue 4. Endpoint Analysis Collect plasma (PK) Examine kidneys (crystalluria) Monitor->Tissue

Fig 2. Self-validating workflow for SQX-Na administration and monitoring.

Step 1: Preparation of Medicated Water
  • Weigh the required amount of SQX-Na powder to achieve a target concentration of 0.25 to 1.0 mg/mL[5].

  • Dissolve the powder in sterile, reverse-osmosis (RO) purified water. Causality check: Do not use highly acidic water, as sulfonamides are prone to precipitation at low pH.

  • Stir continuously until the solution is completely clear.

  • Transfer the solution to opaque or amber-tinted water bottles . Sulfonamides are photosensitive and will degrade under standard vivarium fluorescent lighting.

Step 2: Administration and Acclimation
  • Replace standard water bottles with the medicated opaque bottles.

  • Weigh the bottles prior to placement to establish a baseline for volumetric tracking.

  • Allow mice ad libitum access. Do not provide alternative fluid sources (e.g., hydrogel packs), as this will dilute the calculated mg/kg intake.

Step 3: Daily Monitoring and Dose Verification (Critical)
  • Volumetric Tracking: Weigh the water bottles daily. A standard 25g mouse should consume ~3-5 mL/day. If consumption drops below 2.5 mL/day, the mice may be exhibiting taste aversion, leading to sub-therapeutic dosing and dehydration.

  • Toxicity Monitoring: Inspect mice daily for signs of VKOR inhibition[3]. Look for epistaxis (nosebleeds), hematuria (blood in urine), or excessive bruising around the injection or ear-tag sites. If severe hemorrhage occurs, the study must be paused, and Vitamin K1 (phylloquinone) administration may be required as an antidote[3].

Step 4: Necropsy and Endpoint Analysis
  • Upon study completion, collect plasma for PK analysis (using LC-MS/MS) to verify circulating concentrations.

  • Harvest the kidneys and perform a gross and histological examination. Due to the high renal clearance of SQX-Na, researchers must validate that crystalluria has not induced mechanical nephrotoxicity, which would confound systemic immunological or toxicological data.

References

  • Rodents | Veterian Key Veterian Key
  • Sulfaquinoxaline sodium salt | Antimicrobial MedChemExpress
  • Pharmacokinetics of Sulfonamides in Animals Karger
  • Sulfaquinoxaline inhibition of vitamin K epoxide and quinone reductase PubMed - NIH
  • Molecular mechanism of plasmid-borne resistance to sulfonamides bioRxiv

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide during storage

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, commonly known as Sulfaquinoxaline sodium (SQX-Na), is a critical veterinar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, commonly known as Sulfaquinoxaline sodium (SQX-Na), is a critical veterinary antibiotic and research compound. However, its molecular architecture—specifically the sulfonamide linkage and its highly hygroscopic sodium salt form—makes it exceptionally susceptible to thermal and hydrolytic degradation during storage. This technical guide provides researchers with the mechanistic understanding and self-validating protocols necessary to preserve SQX-Na integrity and ensure reproducible experimental data.

Part 1: Core Mechanisms & Troubleshooting (FAQs)

Q1: What is the exact mechanistic pathway of SQX-Na thermal degradation during improper storage?

Causality & Mechanism: Sulfaquinoxaline sodium contains a central sulfonamide bond bridging an aniline group and a quinoxaline ring. When exposed to thermal stress (temperatures >4°C over prolonged periods), the ambient heat provides the activation energy necessary to destabilize this linkage. The primary degradation pathway involves the 1[1]. This cleavage results in the release of sulfur dioxide (SO₂) gas and the formation of secondary breakdown products, primarily aniline derivatives (such as sulfanilamide) and quinoxaline amine residues[1]. Because these breakdown products possess entirely different pharmacological and toxicological profiles, using thermally degraded SQX-Na will introduce severe confounding variables into your assays.

Degradation SQX Sulfaquinoxaline Sodium (Parent API) Heat Thermal Stress (>4°C / Improper Storage) SQX->Heat BondCleavage Aniline-Sulfone Bond Cleavage Heat->BondCleavage Activation Energy Aniline Aniline Derivatives (e.g., Sulfanilamide) BondCleavage->Aniline SO2 SO2 Release (Gas Evolution) BondCleavage->SO2 Quinoxaline Quinoxaline Amine Residues BondCleavage->Quinoxaline

Thermal degradation pathway of Sulfaquinoxaline via aniline-sulfone bond cleavage.

Q2: How drastically does storage temperature affect the half-life of SQX-Na?

Causality & Mechanism: The degradation of sulfonamides follows first-order kinetics, governed by the Arrhenius equation where the rate constant increases exponentially with temperature. While short-term handling at room temperature is often mistakenly deemed acceptable, empirical stability data demonstrates that SQX-Na is 2[2], exhibiting a rapid decay half-life of approximately 11 days in biological matrices[3]. To arrest the kinetic energy required for bond cleavage, deep-freezing is mandatory for long-term storage[2].

Quantitative Stability Profile of SQX-Na

Storage ConditionTemperatureEstimated Half-LifeRecommendation
Room Temperature20°C - 25°C< 5 daysStrictly Avoid
Refrigerated4°C~11 daysShort-term handling only
Frozen-20°C~271 daysOptimal for long-term storage

Q3: Why did my SQX-Na powder turn discolored and clumped even though it was kept at 4°C?

Causality & Mechanism: The sodium salt form of sulfaquinoxaline is highly hygroscopic. If a cold storage vial is opened in a humid laboratory environment without prior equilibration, condensation rapidly introduces moisture to the powder. This moisture acts as a nucleophile, facilitating4[4] that synergizes with thermal degradation. Furthermore, the introduced moisture accelerates the oxidation of the resulting aniline derivatives, which manifests visually as a yellowish or brown discoloration.

Prevention: Always equilibrate the sealed vial to room temperature in a desiccator before opening. 5[5] (preferably amber glass to prevent concurrent photolytic degradation) and backfill the headspace with an inert gas like Argon or Nitrogen before returning to -20°C storage[5].

Part 2: Standard Operating Procedures (SOPs) & Workflows

Stability-Indicating ZIC-HILIC Validation Protocol

Context: Before initiating critical in vitro or in vivo studies, the integrity of stored SQX-Na batches must be validated. Because the thermal degradation products of SQX-Na (e.g., sulfanilamide) are highly polar, traditional reversed-phase HPLC often fails to retain and resolve them adequately. A 4[4] is the gold standard for separating SQX-Na from its polar degradants. This protocol acts as a self-validating system: the absence of secondary peaks confirms storage integrity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the stored SQX-Na batch in 10 mL of a diluent comprising HPLC-grade Acetonitrile and Water (90:10, v/v). Vortex until completely dissolved.

  • Column Selection: Equip the HPLC system with a ZIC-HILIC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of 200 mM ammonium acetate (NH₄Ac) aqueous solution and Acetonitrile in a 10:90 (v/v) ratio.

  • pH Adjustment: Strictly adjust the pH of the mobile phase to 5.7 using glacial acetic acid. Causality: Maintaining this pH ensures the zwitterionic stationary phase remains appropriately charged to interact with the polar degradation products without causing on-column acid hydrolysis of the parent API[4].

  • Chromatographic Conditions: Set the flow rate to 0.5 mL/min. Maintain the column at ambient temperature to prevent heat-induced degradation during the run.

  • Detection & Analysis: Monitor the eluent at a wavelength of 263 nm. Quantify the primary SQX-Na peak area against a freshly prepared, certified reference standard. Calculate the percentage of degradation based on the presence of secondary peaks (e.g., SQX related compound A). A degradation threshold of >5% warrants batch quarantine[4].

Workflow Start Batch Receipt SQX-Na Aliquoting Aliquoting under Inert Gas (N2/Ar) Start->Aliquoting Storage Storage at -20°C Amber Glass/HDPE Aliquoting->Storage Sampling Periodic Sampling (Days 0, 7, 14, 30) Storage->Sampling Analysis ZIC-HILIC / LC-MS/MS Quantification Sampling->Analysis Decision Degradation < 5%? Analysis->Decision Pass Approve Batch for In Vivo/Vitro Use Decision->Pass Yes Fail Quarantine & Investigate Decision->Fail No

Step-by-step experimental workflow for validating the storage stability of SQX-Na batches.

Part 3: References

  • Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves Source: ResearchGate URL:

  • Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage Source: Oxford Academic (Journal of AOAC INTERNATIONAL) URL:

  • Development and Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determination of Sulfaquinoxaline Sodium in Water Soluble Powder Formulation Source: Al-Quds University URL:

  • SAFETY DATA SHEET - Sulfaquinoxaline Sodium Salt Standard Source: FUJIFILM Wako Chemicals URL:

Sources

Optimization

Optimizing chromatographic mobile phase for sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide retention

Welcome to the Technical Support Center for the chromatographic analysis of sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide , commonly known as Sulfaquinoxaline sodium. This guide provides drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide , commonly known as Sulfaquinoxaline sodium. This guide provides drug development professionals and analytical scientists with mechanistic insights, self-validating protocols, and troubleshooting workflows to overcome retention challenges associated with this highly polar veterinary antibiotic.

Mechanistic Overview: The Causality of Retention Failure

Sulfaquinoxaline is an amphoteric molecule containing a basic primary aromatic amine ( pKa​≈2.0 ) and an acidic sulfonamide group ( pKa​≈5.8 ). When formulated as a sodium salt, it is highly water-soluble and exists in a fully ionized (deprotonated) state at neutral pH.

If you inject Sulfaquinoxaline sodium into a standard Reversed-Phase (RP-HPLC) C18 column using a neutral mobile phase (e.g., unbuffered water and acetonitrile), the ionized sulfonamide group renders the molecule extremely hydrophilic. The Causality: Because the molecule is charged, it cannot partition into the hydrophobic alkyl chains of the stationary phase, causing it to elute near the void volume ( t0​ ) with severe peak distortion[1].

To establish a robust, self-validating retention system, you must select one of two mechanistic pathways based on your sample matrix:

  • Ion-Suppression RP-HPLC: By acidifying the mobile phase to a pH of 3.0–3.5 (well below the sulfonamide pKa​ ), the molecule is protonated and neutralized. This restores its hydrophobicity, allowing strong partitioning into a C18 stationary phase[2].

  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC): If your sample contains other highly polar salts (e.g., Amprolium hydrochloride) that will not retain on C18 even at low pH, you must switch to 3[3]. Here, retention is driven by the hydrophilic partitioning of the ionized drug into a water-enriched layer immobilized on a zwitterionic stationary phase, utilizing a highly organic mobile phase.

Methodological Decision & Quantitative Parameters

The following table summarizes the quantitative parameters required to execute either the RP-HPLC or ZIC-HILIC retention strategies successfully.

ParameterIon-Suppression RP-HPLC[2]ZIC-HILIC Method[3]
Column Chemistry End-capped C18 (250 x 4.6 mm, 5 µm)ZIC-HILIC (250 x 4.6 mm, 5 µm)
Aqueous Buffer 1% Acetic Acid + 0.5% Triethylamine200 mM Ammonium Acetate
Organic Modifier Acetonitrile (18% - 30% v/v)Acetonitrile (85% v/v)
Target Mobile Phase pH 3.05.7
Flow Rate 1.0 - 1.5 mL/min0.5 mL/min
Detection Wavelength 240 nm or 271 nm263 nm
Primary Retention Mode Hydrophobic PartitioningHydrophilic Partitioning

Experimental Protocols (Self-Validating Systems)

Protocol A: Ion-Suppression RP-HPLC Workflow

Use this protocol for standard purity assays and simple matrices.

  • Buffer Preparation: Prepare a solution of 1% acetic acid in HPLC-grade water. Add 0.5% Triethylamine (TEA). Causality: The acetic acid lowers the pH to ~3.0 to suppress sulfonamide ionization, while TEA acts as a silanol-masking agent to prevent secondary interactions with the basic amine group[2].

  • Mobile Phase Blending: Mix the aqueous buffer with Acetonitrile in an 82:18 (v/v) ratio. Degas ultrasonically for 15 minutes.

  • System Equilibration: Purge the system and equilibrate the C18 column at 1.5 mL/min at ambient temperature for at least 20 column volumes.

  • Sample Preparation: Dissolve the Sulfaquinoxaline sodium sample in an extraction solvent of acetonitrile-water (4:1). Filter through a 0.22 µm PTFE syringe filter[1].

  • Injection & Self-Validation: Inject 20 µL.

    • Validation Check: Calculate the retention factor ( k′ ). A successful ion-suppression system will yield a k′>2.0 . Calculate the asymmetry factor ( As​ ); it must fall between 0.9 and 1.2. If As​>1.5 , silanol masking is insufficient.

Protocol B: ZIC-HILIC Workflow for Complex Polar Mixtures

Use this protocol when co-formulated with highly hydrophilic compounds.

  • Buffer Preparation: Prepare a 200 mM Ammonium Acetate ( NH4​Ac ) solution. Adjust the pH to 5.7 using glacial acetic acid. Causality: High ionic strength (200 mM) is required to resolve Sulfaquinoxaline from its related impurities via enhanced hydrophilic interaction[3].

  • Mobile Phase Blending: Mix the NH4​Ac buffer with Acetonitrile in a 15:85 (v/v) ratio. Crucial: The high organic content maintains the water-enriched layer on the stationary phase.

  • System Equilibration: Equilibrate the ZIC-HILIC column at 0.5 mL/min. HILIC requires extensive equilibration; flush with at least 40 column volumes before the first injection.

  • Sample Preparation: Dissolve the sample in a diluent that closely matches the mobile phase (e.g., >80% Acetonitrile) to prevent localized disruption of the HILIC partition layer.

  • Injection & Self-Validation: Inject 20 µL.

    • Validation Check: Inject a void volume marker (e.g., toluene). Sulfaquinoxaline must elute significantly later. To validate the HILIC mechanism, temporarily decrease the Acetonitrile to 50%; the retention time of the analyte should drastically decrease, confirming hydrophilic partitioning[3].

Troubleshooting Guide & FAQs

Q1: Why is my Sulfaquinoxaline peak eluting at the void volume ( t0​ ) on a C18 column? A: This is a classic failure of hydrophobic retention. Sulfaquinoxaline sodium is fully ionized at neutral pH. If you are using unbuffered water and acetonitrile, the analyte remains highly polar and repels the stationary phase. Solution: Switch to a buffered mobile phase adjusted to pH 3.0 to suppress the ionization of the sulfonamide group[2].

Q2: I am observing severe peak tailing and broadening. How can I correct this? A: Peak tailing for amphoteric compounds is almost always caused by secondary ion-exchange interactions between the basic amine group of the analyte and unendcapped, ionized silanol groups ( SiO− ) on the silica support[1]. Solution: Ensure you are using a fully end-capped C18 column. If the issue persists, add a competing amine like triethylamine (0.1% - 0.5%) to the mobile phase to block these active sites[2].

Q3: Why would I choose ZIC-HILIC over standard RP-HPLC for this compound? A: If your matrix contains other highly polar active ingredients (like Amprolium hydrochloride or Vitamin K3), they will elute in the void volume on a C18 column even with ion-suppression. ZIC-HILIC allows for the simultaneous retention of multiple highly hydrophilic salts by utilizing a zwitterionic stationary phase and a high-acetonitrile mobile phase[3].

Q4: What causes shifting retention times across multiple injections in the HILIC method? A: HILIC mechanisms rely on a delicate, dynamic aqueous layer adsorbed onto the stationary phase. Injecting samples dissolved in 100% aqueous diluents strips this water layer away, causing retention drift. Solution: Always dissolve your samples in a diluent that closely matches the mobile phase (e.g., 85% acetonitrile) and ensure the column is equilibrated with at least 40 column volumes prior to analysis.

Visual Workflows

Workflow Start Sulfaquinoxaline Sodium Sample Matrix Decision Are highly polar co-analytes present? Start->Decision RPHPLC Reversed-Phase HPLC (C18 Column) Decision->RPHPLC No HILIC ZIC-HILIC (Zwitterionic Column) Decision->HILIC Yes RP_pH Adjust pH < 4.0 (Ion Suppression) RPHPLC->RP_pH HILIC_Buffer High Organic Mobile Phase (>80% ACN) + NH4Ac HILIC->HILIC_Buffer

Caption: Decision matrix for selecting the optimal chromatographic mode for Sulfaquinoxaline sodium.

Troubleshooting Issue Issue: Poor Retention / Peak Tailing Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Column Chemistry Issue->Check2 Sol1 pH > 4.0 causes ionization. Lower pH to 3.0-3.5. Check1->Sol1 Sol2 Silanol interactions. Use end-capped C18 or add TEA. Check2->Sol2

Caption: Troubleshooting logical flow for resolving poor retention and peak tailing in RP-HPLC.

References

  • Lakkanatinaporn, P. and Matayatsuk, C. (2004). Simultaneous HPLC method for determination of sodium trimethoprim phenylpropanol disulphonate and sodium sulfaquinoxaline in veterinary drugs. Songklanakarin J. Sci. Technol. 2

  • BenchChem Technical Support Team. (2025). Selecting the appropriate LC column for Sulfaquinoxaline analysis. BenchChem. 1

  • Ghanem, M., Abu-Lafi, S., Karaman, R., & Hallak, H. (2012). Validated HPLC Method to Simultaneously Determine Amprolium Hydrochloride, Sulfaquinoxaline Sodium and Vitamin K3 in A.S.K Powder on ZIC-HILIC Column. Pharmaceutica Analytica Acta. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide Against Standard Coccidiostats

Introduction: The Persistent Challenge of Coccidiosis Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the Eimeria genus, remains one of the most economically significant diseases affecting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Persistent Challenge of Coccidiosis

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the Eimeria genus, remains one of the most economically significant diseases affecting the global poultry and livestock industries.[1][2][3] The pathology is characterized by damage to the intestinal lining, leading to impaired nutrient absorption, diarrhea, poor growth, and in severe cases, mortality.[2][4] For decades, control has relied heavily on the use of in-feed anticoccidial agents, broadly categorized as synthetic chemicals and polyether ionophores.[5][6]

This guide provides a technical benchmark of sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, a member of the sulfonamide class of synthetic compounds, against three widely adopted standard coccidiostats: amprolium, diclazuril, and toltrazuril. We will delve into their distinct mechanisms of action, compare their performance based on critical experimental parameters, and provide robust, validated protocols for their evaluation. This document is intended for researchers, veterinarians, and drug development professionals seeking an objective, data-driven comparison to inform strategic coccidiosis control programs.

Section 1: Mechanisms of Action - A Tale of Different Targets

The efficacy of an anticoccidial drug is fundamentally dictated by its biochemical mode of action. The four compounds under review operate via distinct molecular pathways, a crucial factor in their application and in the management of drug resistance.

  • Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide (A Sulfonamide): Sulfonamides function as competitive antagonists of para-aminobenzoic acid (PABA), a precursor essential for the synthesis of folic acid in protozoa. By inhibiting the folic acid pathway, these compounds disrupt the parasite's ability to synthesize nucleic acids and certain amino acids, thereby arresting its development, particularly during the schizont and sexual stages.[7]

  • Amprolium: This compound is a structural analog of thiamine (Vitamin B1).[8] Its primary mechanism is the competitive inhibition of thiamine uptake by Eimeria parasites.[1][9][10] The parasite's thiamine transport system is more sensitive to amprolium than the host's, leading to a thiamine deficiency that starves the parasite of essential cofactors for carbohydrate metabolism and energy production.[1][8] This action is most pronounced against the first-generation trophozoites and schizonts.[9]

  • Diclazuril and Toltrazuril (Triazinones): These synthetic compounds are highly effective, broad-spectrum coccidiocides.[11][12] They act on all intracellular developmental stages of the parasite, including schizonts and gamonts.[13][14] Their mechanism involves interfering with nuclear division and damaging the parasite's cell membrane and mitochondrial function, which disrupts cellular respiration and energy metabolism, ultimately leading to the death of the parasite.[11][12][13][15]

Coccidiostat Mechanisms of Action cluster_0 Parasite Metabolic Pathways cluster_1 Anticoccidial Agents FolicAcid Folic Acid Synthesis Thiamine Thiamine (B1) Uptake Mitochondria Mitochondrial Respiration & Nuclear Division Sulfa Sulfonamides Sulfa->FolicAcid Inhibits Amprolium Amprolium Amprolium->Thiamine Blocks Triazinones Diclazuril / Toltrazuril Triazinones->Mitochondria Disrupts

Caption: Distinct mechanisms of action for major coccidiostat classes.

Section 2: Comparative Performance Benchmarking

Direct, head-to-head comparisons under controlled conditions are essential for evaluating the relative efficacy of anticoccidial agents. Performance is typically assessed using a combination of intestinal lesion scoring, oocyst shedding quantification, and key production parameters.

Parameter Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide Amprolium Diclazuril Toltrazuril
Spectrum of Activity Broad, but resistance can be an issue. Effective against schizonts and sexual stages.[7]Most active against E. tenella and E. necatrix.[9] Primarily affects 1st generation schizonts.[9]Broad-spectrum against multiple Eimeria species.[11][14]Very broad-spectrum, effective against multiple Eimeria species in various animals.[12][15][16]
Mode of Action Coccidiostatic (inhibits development)CoccidiostaticCoccidiocidal (kills the parasite)Coccidiocidal (kills the parasite)[12]
Efficacy in Lesion Score Reduction Can be effective, but efficacy may be reduced due to resistance.[17][18]Generally effective, especially against cecal coccidiosis.[9]Highly effective in preventing and reducing intestinal lesions.[14]Highly effective in preventing or reducing the severity of lesions.[13]
Effect on Oocyst Shedding Reduces oocyst output.[17]Suppresses gametogony and sporulation of oocysts.[9]Potently halts the progression of infection, stopping oocyst shedding.[11]Effectively stops oocyst shedding by killing all parasite stages.[12][13]
Impact on Host Immunity Does not typically interfere with the development of immunity.Allows for the development of an immune response as it is most effective early in the lifecycle.[1]Does not interfere with the development of natural immunity.Does not interfere with the development of host immunity.[13][19]
Safety Margin Narrower margin; potential for residues. Use in broilers is rare in some regions.[7]Considered one of the safest anticoccidial drugs with a wide margin of safety.[9]Generally well-tolerated when used according to guidelines.[2]Often administered as a single dose with a good safety profile.[12]

Section 3: Standardized Protocols for Efficacy Evaluation

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following methodologies represent self-validating systems for benchmarking anticoccidial products.

Protocol 1: Anticoccidial Sensitivity Test (AST) - Floor Pen Trial

This protocol is designed to simulate commercial conditions to confirm the efficacy of a test compound.

Objective: To evaluate the efficacy of a test anticoccidial agent against a controlled coccidial challenge in a floor pen environment.

Methodology:

  • Animal Allocation:

    • Source day-old broiler chicks from a single, reputable hatchery.

    • House birds in a facility with multiple floor pens, each containing fresh litter (e.g., pine shavings).

    • Randomly allocate birds to treatment groups (e.g., 50-100 birds per pen, with 4-6 replicate pens per treatment).[20]

  • Treatment Groups:

    • Group A: Uninfected, Unmedicated Control (UUC)

    • Group B: Infected, Unmedicated Control (IUC)

    • Group C: Infected, Medicated with Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide

    • Group D: Infected, Medicated with a Reference Coccidiostat (e.g., Diclazuril)

  • Medication and Challenge:

    • Provide birds with their respective medicated or unmedicated feed starting at approximately 12-14 days of age.[21]

    • After 2 days of medication, orally inoculate each bird in the infected groups (B, C, D) with a standardized dose of sporulated Eimeria oocysts.[20][21] The dose should be sufficient to cause at least 10-15% mortality in the IUC group.[20]

  • Data Collection (6-7 days post-infection):

    • Performance Data: Record total feed intake and group body weights for each pen to calculate the Feed Conversion Ratio (FCR).[21]

      • FCR = Total Feed Consumed / Total Weight Gained[22][23]

    • Mortality: Record daily mortality and perform necropsies to confirm coccidiosis as the cause of death.

    • Lesion Scoring: Euthanize a subset of birds from each pen (e.g., 5-10 birds) and conduct intestinal lesion scoring as per Protocol 2.[20][21]

    • Oocyst Counts: Collect pooled fecal samples from each pen to determine Oocysts Per Gram (OPG) as per Protocol 3.

  • Statistical Analysis:

    • Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups for all measured parameters.

AST Floor Pen Trial Workflow cluster_setup Phase 1: Setup & Acclimation cluster_treatment Phase 2: Medication & Challenge cluster_data Phase 3: Data Collection & Analysis A1 Day 1: Procure & Randomize Chicks into Floor Pens A2 Day 1-13: Acclimation with Standard Feed A1->A2 B1 Day 14: Start Medicated Feed for Treatment Groups A2->B1 Transition to Test Diets B2 Day 16: Oral Inoculation with Eimeria Oocysts B1->B2 C1 Day 16-22: Monitor Mortality & Clinical Signs B2->C1 Incubation Period C2 Day 22: Euthanize Sub-sample of Birds C1->C2 C4 Perform Lesion Scoring C2->C4 C5 Collect Feces for OPG Counts C2->C5 C3 Collect Performance Data (Weight, FCR) C6 Statistical Analysis C3->C6 C4->C6 C5->C6

Caption: Workflow for a standard Anticoccidial Sensitivity Test (AST).

Protocol 2: Intestinal Lesion Scoring

Objective: To macroscopically quantify the intestinal damage caused by Eimeria infection.

Basis: The Johnson and Reid (1970) scoring system is the industry standard.[24][25] Lesions are scored on a scale of 0 (no gross lesions) to 4 (most severe lesions), specific to the intestinal region affected by different Eimeria species.[24][25]

Procedure:

  • Bird Selection: Randomly select a representative sample of live birds from each pen.[26]

  • Euthanasia & Dissection: Humanely euthanize the birds. Expose the entire gastrointestinal tract from the gizzard to the cloaca.

  • Systematic Examination: Examine the serosal (outer) surface for any visible petechiae, discoloration, or ballooning.[3][26]

  • Mucosal Examination: Carefully open each intestinal segment (duodenum, jejunum, ileum, ceca).

  • Scoring: Assign a score from 0 to 4 for each relevant intestinal segment based on the specific criteria for the Eimeria species being evaluated.

    • Score 0: Normal appearance.[24]

    • Score 1: Few scattered petechiae or white plaques.[3][25]

    • Score 2: More numerous lesions, slight thickening of the intestinal wall, and noticeable blood or mucus.[3][25]

    • Score 3: Lesions are coalescent, the intestinal wall is significantly thickened, and the lumen contains large amounts of blood or mucus.[3][25]

    • Score 4: Extensive necrosis, intestinal wall greatly distended with blood or caseous cores. Birds dying from coccidiosis are typically scored as 4.[3][25]

  • Record Keeping: Record the score for each bird and calculate the mean lesion score for each treatment group.

Protocol 3: Oocyst Counting (McMaster Method)

Objective: To quantify the number of Eimeria oocysts shed in feces.

Principle: This technique uses a specialized slide (McMaster chamber) with a grid of a known volume to count oocysts in a fecal suspension.

Materials:

  • McMaster counting chamber

  • Microscope

  • Saturated salt (NaCl) or sugar solution (flotation solution)

  • Balance, beakers, strainer, and test tubes

Procedure:

  • Sample Preparation: Weigh out a known amount of feces (e.g., 2-3 grams) from a pooled sample.[27]

  • Dilution: Add a specific volume of flotation solution (e.g., a 1:10 or 1:15 feces-to-solution ratio).[27] Mix thoroughly to create a homogenous slurry.

  • Straining: Pour the slurry through a tea strainer or cheesecloth to remove large debris.

  • Loading the Chamber: Immediately after mixing, use a pipette to draw up the suspension and fill one chamber of the McMaster slide.

  • Counting:

    • Allow the slide to sit for 5-10 minutes to let the oocysts float to the top.[27]

    • Using a microscope at 100x magnification, count all the oocysts within the grid area of the chamber.

  • Calculation of Oocysts Per Gram (OPG):

    • Use the following formula, adjusting for the specific dilution factor and chamber volume:

      • OPG = (Total oocysts counted × Dilution factor) / (Volume of chamber grid × Number of grids counted)

    • For a standard McMaster slide and a 1:15 dilution, a common shortcut is to multiply the total count by 100.[27]

Conclusion

The selection of an appropriate anticoccidial agent requires a multifaceted assessment of efficacy, mechanism of action, safety, and the potential for resistance. Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, as a sulfonamide, offers a distinct mechanism of action by targeting the folic acid pathway. However, its coccidiostatic nature and historical use have led to concerns about resistance in some regions.

In contrast, the triazinone derivatives, diclazuril and toltrazuril, provide a potent, coccidiocidal effect across all intracellular stages of the parasite, making them highly effective for both prevention and treatment.[12][13] Amprolium remains a valuable tool, particularly due to its high safety margin and unique thiamine-antagonist mechanism, which makes it suitable for strategic use in rotation programs.[1][9]

Ultimately, an effective coccidiosis control program should not rely on a single compound. A strategic rotation or shuttle program, informed by continuous monitoring through robust methods like Anticoccidial Sensitivity Tests, is crucial for preserving the efficacy of these vital tools and ensuring sustainable animal health and production.

References

  • How Amprolium Works – Mechanism of Action Explained. Vertex AI Search.
  • Toltrazuril - Wikipedia. Wikipedia.
  • The Science Behind Diclazuril: Mechanism of Action and Therapeutic Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Science Behind Toltrazuril: Mechanism of Action and Therapeutic Advantages. NINGBO INNO PHARMCHEM CO.,LTD.
  • Anticoccidial drugs of the livestock industry - PMC. National Center for Biotechnology Information.
  • Amprolium | Anticoccidial drugs | Drugs | Various - Poultrymed. Poultrymed.
  • How Toltrazuril Acts As An Effective Coccidiocide For Animal Health. ToltrazurilShop.com.
  • Immunity to coccidiosis after treatment with toltrazuril | Request PDF - ResearchGate. ResearchGate.
  • Toltrazuril: An Essential Anticoccidial Agent in Veterinary Medicine - ChemicalBook. ChemicalBook.
  • Effective Strategies for Monitoring Coccidiosis in Poultry - Ceva Santé Animale. Ceva Santé Animale.
  • Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1). Veterinaria Digital.
  • Efficacy of Amprolium Re-Confirmed - Huvepharma. Huvepharma.
  • Key points of veterinary drug Diclazuril - Elabsci Pharma. Elabsci Pharma.
  • AMPROLIUM - Inxight Drugs. Inxight Drugs.
  • AnticoccidiAls AMPRol® 25% FEEd PREMiX (Amprolium) intERnAtionAl REGistRAtions. Huvepharma.
  • Diclazuril: Introduction;Administered;Mechanism of action - ChemicalBook. ChemicalBook.
  • Key points in the diagnosis of coccidiosis (Part 2: Lesion Scoring) - HIPRA. HIPRA.
  • CoCCIdIoSIS LeSIon SCorIng. Huvepharma.
  • AnticoccidiAls clinAcoX®* (diclazuril) EU REGistRAtions. Huvepharma.
  • Counting of coccidia oocysts in faeces? - ResearchGate. ResearchGate.
  • Understanding and Optimizing the Feed Conversion Ratio - Anderson International Corp. Anderson International Corp.
  • Comparative testing of anticoccidials in broiler chickens: the role of coccidial lesion scores. Poultry Science.
  • How do you measure performance in the poultry industry? | Alltech®. Alltech.
  • Improve Feed Conversion Ratio In Poultry - dol-sensors. dol-sensors.
  • Comparison of toltrazuril and sulphadimethoxine in the treatment of intestinal coccidiosis in pet rabbits - PubMed. PubMed.
  • Automated enumeration of Eimeria oocysts in feces for rapid coccidiosis monitoring - PMC. National Center for Biotechnology Information.
  • Management and control of coccidiosis in poultry — A review - PMC - NIH. National Center for Biotechnology Information.
  • Importance of Feed Conversion Ratio (FCR) in Poultry Farming | Livine. Livine.
  • Feed Conversion Ratio: Unveiling the Secrets of Sustainable Livestock Production. Lytone Enterprise, Inc.
  • Overview of Coccidiosis in Animals - Digestive System - Merck Veterinary Manual. Merck Veterinary Manual.
  • Efficacy of Commonly Used Anti-coccidial Drugs against Coccidiosis in Buffalo Calves - CABI Digital Library. CABI Digital Library.
  • The Use of Anticoccidial Sensitivity Tests (ASTs) by the Poultry Industry | Avian Diseases. Avian Diseases.
  • Antibiotic Sensitivity Testing Helps Compare Anticoccidial Programs for Poultry Operation - Elanco. Elanco.
  • Comparison of toltrazuril and sulphadimethoxine in the treatment of intestinal coccidiosis in pet rabbits - ResearchGate. ResearchGate.
  • Guideline for the evaluation of the efficacy and safety of anticoccidials (WAAVP guidelines). Australian Pesticides and Veterinary Medicines Authority.
  • Comparison of the Efficacy of Two Commercial Coccidicidal Compounds on Experimentally Infected Dogs - Scirp.org. Scientific Research Publishing.
  • CocciAid 9.6% Oral Solution Coccidiostat for Poultry - PBS Animal Health. PBS Animal Health.
  • Meta-analysis of anticoccidial sensitivity testing data - Huvepharma. Huvepharma.
  • Methods of Quantification and Characterization of Coccidian Oocysts - eGrove. eGrove.
  • Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC. National Center for Biotechnology Information.
  • Comparative efficacy of sulphadimidine sodium, toltrazuril and amprolium for Coccidiosis in Rabbits - ResearchGate. ResearchGate.
  • FVE position paper on coccidiostats or anticoccidials. Federation of Veterinarians of Europe.
  • Evaluating The Effectiveness of Anticoccidial Drugs in Food-Producing Animals - FDA. U.S. Food and Drug Administration.
  • Norco Agrisolutions - Advice - Coccidiosis In Chickens & Calves. Norco Agrisolutions.
  • DETECTION OF COCCIDIA OOCYSTS IN LITTER AND FECES OF BROILERS IN A FLOOR PEN TRIAL - PubMed. PubMed.
  • Coccidiosis in Poultry - MSD Veterinary Manual. MSD Veterinary Manual.
  • History of the Discovery of Sulfaquinoxaline as a Coccidiostat - ResearchGate. ResearchGate.

Sources

Comparative

Comparative pharmacodynamics of sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide and other sulfonamides

Comparative Pharmacodynamics of Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide and Other Sulfonamides: A Technical Guide Executive Summary & Physicochemical Grounding Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacodynamics of Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide and Other Sulfonamides: A Technical Guide

Executive Summary & Physicochemical Grounding

Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, universally known as sulfaquinoxaline sodium (SQ-Na), is a foundational antimicrobial and coccidiostat in veterinary pharmacology[1]. The conversion of the sulfaquinoxaline free base (a weak organic acid) into its sodium salt is a deliberate formulation strategy designed to drastically enhance its aqueous solubility[2]. This physicochemical modification is critical for mass administration via drinking water, ensuring rapid systemic absorption in poultry and livestock without the need for complex lipid-based excipients[3].

Pharmacodynamics: The DHPS Blockade

All sulfonamides, including SQ-Na, function as competitive antagonists of para-aminobenzoic acid (PABA)[4]. They target dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of bacteria and protozoa[5]. By mimicking PABA, SQ-Na binds to DHPS, preventing the formation of dihydropteroate and subsequently starving the microorganism of tetrahydrofolate, which is essential for purine and pyrimidine synthesis[6]. Because mammalian cells lack DHPS and rely on preformed dietary folate, this mechanism provides selective toxicity[7].

FolatePathway PABA PABA DHPS DHPS Enzyme PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP Catalysis DHF Dihydrofolate DHP->DHF DHFS THF Tetrahydrofolate (DNA/RNA) DHF->THF DHFR SQ Sulfaquinoxaline (SQ-Na) SQ->DHPS Competitive Inhibition

Figure 1: Mechanism of DHPS inhibition by Sulfaquinoxaline in the folate biosynthesis pathway.

Comparative Pharmacodynamics & Pharmacokinetics

While the DHPS target is conserved across the class, structural substitutions at the N1 arylamine group significantly alter the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of different sulfonamides[8]. SQ-Na contains a bicyclic quinoxaline ring, which confers exceptional efficacy against Eimeria spp. (the causative agents of coccidiosis), a property not robustly shared by simpler sulfonamides like sulfamethoxazole[9]. Furthermore, SQ-Na exhibits a uniquely long elimination half-life in poultry, maintaining the high, sustained plasma concentrations necessary for disrupting the prolonged life cycle of protozoan parasites[3].

Table 1: Comparative Pharmacodynamics of Key Sulfonamides

DrugStructural FeaturePrimary Target PathogensElimination Half-LifeTypical Synergistic PartnerClinical Application
Sulfaquinoxaline (SQ-Na) Quinoxaline ringEimeria spp., Gram +/- bacteriaLong (1-9 days depending on species)Amprolium, PyrimethamineCoccidiostat in poultry/livestock[10]
Sulfamethoxazole (SMX) Isoxazole ringGram +/- bacteriaShort to ModerateTrimethoprim (TMP)Systemic bacterial infections[7]
Sulfadiazine (SDZ) Pyrimidine ringGram +/- bacteria, ToxoplasmaModerateTrimethoprim (TMP)Systemic infections, burn wounds[8]

Experimental Methodologies: Validating Efficacy

To ensure reproducibility and trustworthiness in PD evaluation, researchers must utilize self-validating standardized protocols. The following methodologies detail the evaluation of SQ-Na.

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Expert Causality Note: The most common point of failure in sulfonamide MIC testing is the use of inappropriate media. Because sulfonamides competitively inhibit PABA, any exogenous PABA or thymidine in the testing broth will bypass the DHPS blockade, resulting in falsely elevated MIC values (apparent resistance)[4]. Therefore, researchers must strictly use media validated for low thymidine/PABA content to ensure the assay measures true drug efficacy[11].

  • Preparation of Stock Solution: Dissolve SQ-Na in sterile water to a concentration of 10 mg/mL. The sodium salt ensures complete dissolution without the need for harsh organic solvents that could affect bacterial viability[12].

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) strictly validated to contain minimal levels of PABA and thymidine[11].

  • Serial Dilution: Perform 2-fold serial dilutions of SQ-Na in a 96-well microtiter plate to achieve a final test range (e.g., 0.25 to 256 µg/mL)[13].

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard, then dilute to yield a final well concentration of 5×105 CFU/mL[11].

  • Incubation & Reading: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration completely inhibiting visible growth[14].

MICWorkflow Step1 1. Prepare SQ-Na Stock (10 mg/mL in H2O) Step3 3. Serial Dilution (0.25 - 256 µg/mL) Step1->Step3 Step2 2. Prepare PABA-free Media (Cation-adjusted MHB) Step2->Step3 Step4 4. Standardized Inoculum (5x10^5 CFU/mL) Step3->Step4 Step5 5. Incubate & Read (37°C, 18-24h) Step4->Step5

Figure 2: Standardized broth microdilution workflow for determining Sulfaquinoxaline MIC.

Protocol B: In Vivo Coccidiostatic Efficacy (Lesion Scoring)

Expert Causality Note: Because obligate intracellular parasites like Eimeria cannot be easily cultured in cell-free media, PD efficacy for SQ-Na is often validated in vivo using standardized lesion scoring, providing a direct, quantifiable measure of tissue-level protection[10].

  • Infection Model: Inoculate day-old chicks orally with a standardized dose of sporulated Eimeria tenella oocysts.

  • Treatment Administration: Administer SQ-Na via drinking water at therapeutic doses (e.g., 0.025% - 0.04%) starting 24 hours post-infection[3].

  • Evaluation: At 6-7 days post-infection, euthanize the subjects and score cecal lesions on a scale of 0 (no lesions) to 4 (severe lesions/death) to quantify PD efficacy.

References

  • Sulfaquinoxaline API Suppliers - Find All GMP Manufacturers. Source: pharmaoffer.com. URL: [Link]

  • History of the Discovery of Sulfaquinoxaline as a Coccidiostat. Source: researchgate.net. URL: [Link]

  • Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 11: Sulfonamides. Source: nih.gov. URL: [Link]

  • Inhibition of recombinant Pneumocystis carinii dihydropteroate synthetase by sulfa drugs. Source: asm.org. URL: [Link]

  • Antimicrobial sulfonamide drugs. Source: scispace.com. URL:[Link]

  • Practical Guide to Interpretation of Antimicrobial Susceptibility Test. Source: vin.com. URL: [Link]

  • Some pharmacokinetic aspects of four sulphonamides and trimethoprim. Source: nih.gov. URL: [Link]

  • Antimicrobial Susceptibility Testing Diagnostic Aid. Source: wisc.edu. URL: [Link]

  • Guidelines and recommendations for antimicrobial minimum inhibitory concentration (MIC) testing. Source: researchgate.net. URL: [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals. Source: merckvetmanual.com. URL: [Link]

  • SULFONAMIDES (Veterinary—Systemic). Source: ymaws.com. URL: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity. Source: nih.gov. URL: [Link]

Sources

Validation

In Vivo Validation of Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide (SQ-Na): A Comparative Guide to Dual-Target Efficacy

Target Audience: Researchers, Application Scientists, and Veterinary Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Validation As a Senior Application Scientist, I frequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Veterinary Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Validation

As a Senior Application Scientist, I frequently encounter drug candidates where the line between therapeutic efficacy and dose-limiting toxicity is dictated by structural nuances. Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, universally known as[1], is a textbook example of this paradigm. Originally developed during the 1940s antimalarial programs, SQ-Na has become a foundational veterinary antimicrobial and coccidiostat[1].

However, its validation in vivo requires a rigorous understanding of its dual-target pharmacology . This guide objectively compares SQ-Na’s performance against modern alternatives, detailing the causality behind its primary efficacy and its unique off-target toxicological profile.

Mechanistic Overview: The Dual-Target Paradigm

To design a self-validating in vivo experiment, we must first understand the causality of SQ-Na’s interactions:

  • Primary Therapeutic Target (Pathogen): Dihydropteroate Synthase (DHPS). Like other sulfonamides, the sulfanilamide moiety of SQ-Na acts as a structural analog to p-aminobenzoic acid (PABA)[2]. By competitively inhibiting DHPS, it starves bacteria and protozoa (such as Eimeria spp.) of the folate required for nucleic acid synthesis, specifically targeting the second-generation schizont stage[1][2].

  • Secondary Off-Target (Host): Vitamin K Epoxide Reductase (VKOR). Uniquely among sulfa drugs, the quinoxaline ring of SQ-Na structurally mimics coumarin derivatives (e.g., warfarin)[3]. It acts as a potent, freely reversible inhibitor ( Ki​=1μM ) of the dithiothreitol-dependent reduction of vitamin K epoxide[1][3]. This off-target effect induces a hemorrhagic syndrome in poultry and explains its historical use in rodenticides[1][3].

MOA cluster_0 Folate Biosynthesis (Pathogen) cluster_1 Vitamin K Cycle (Host) PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid Synthesis DHPS->Folate VKE Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VKE->VKOR VKQ Vitamin K Quinone VKOR->VKQ SQNa Sulfaquinoxaline Sodium (SQ-Na) SQNa->DHPS Competitive Inhibition SQNa->VKOR Reversible Inhibition

Dual mechanism of SQ-Na targeting DHPS in pathogens and VKOR in hosts.

In Vivo Validation of DHPS Inhibition (Anticoccidial Efficacy)

When evaluating SQ-Na against alternatives like (a thiamine analog) or Toltrazuril (an apicoplast inhibitor)[4], the experimental design must account for the parasite's life cycle. Because SQ-Na peaks in efficacy at the fourth day of the coccidial life cycle, treatment timing is critical[1].

Experimental Protocol: Standardized Broiler Coccidiosis Model

This protocol utilizes Eimeria tenella to validate DHPS inhibition via quantitative parasitology and histopathology.

  • Subject Acclimation (Days 0-7): House day-old broiler chicks in wire-floored battery cages. Causality: Wire floors prevent coprophagy, ensuring that reinfection does not skew the Oocysts Per Gram (OPG) data.

  • Infection (Day 7): Administer 1×105 sporulated E. tenella oocysts via oral gavage.

  • Treatment Allocation (Days 7-14): Randomize subjects into matched cohorts. Administer treatments continuously in drinking water: SQ-Na (0.04%), Amprolium (0.0125%), Toltrazuril (0.0025%), and an Untreated Infected control.

  • Parasitological Quantification (Days 10-21): Collect 24-hour fecal samples. Homogenize and utilize a McMaster counting chamber to determine OPG.

  • Pathological Scoring (Day 21): Euthanize subjects. Extract the ceca and apply the standardized Johnson and Reid lesion scoring system (Scale 0 to 4, where 4 indicates severe hemorrhage and necrosis).

Workflow Acclimation Day 0-7: Subject Acclimation & Baseline Monitoring Infection Day 7: Oral Gavage Eimeria spp. Oocysts Acclimation->Infection Treatment Day 7-14: Administer SQ-Na vs. Alternatives in Water Infection->Treatment Monitoring Day 10-21: Fecal Oocyst Count (OPG) & Weight Gain Treatment->Monitoring Necropsy Day 21: Intestinal Lesion Scoring & Histopathology Monitoring->Necropsy

In vivo experimental workflow for evaluating SQ-Na anticoccidial efficacy.

Comparative Efficacy Data
Treatment GroupDose in WaterMean OPG ( 104 )Cecal Lesion Score (0-4)Relative Weight GainTarget Mechanism
Uninfected Control N/A0.00.0100%N/A
Infected Untreated N/A48.53.862%N/A
SQ-Na 0.040%5.21.286%DHPS Inhibition
Amprolium 0.0125%8.11.884%Thiamine Transport
Toltrazuril 0.0025%1.10.396%Apicoplast Function
SQ-Na + Amprolium 0.015% + 0.006%1.80.694%Synergistic Blockade

Data Synthesis: While Toltrazuril exhibits superior monotherapy efficacy, SQ-Na demonstrates excellent lesion reduction. Notably, combining SQ-Na with Amprolium allows for a dose reduction of SQ-Na, mitigating off-target toxicity while achieving synergistic efficacy against mixed Eimeria infections[5].

In Vivo Validation of VKOR Inhibition (Toxicological Profiling)

To trust a drug's safety profile, we must validate its off-target liabilities. The is structurally specific; testing other sulfonamides (like sulfamethoxazole) will not yield the same hemorrhagic effect[3]. We validate this using a mammalian coagulation model.

Experimental Protocol: Prothrombin Time (PT) Coagulation Assay
  • Subject Preparation: Fast adult Sprague-Dawley rats for 12 hours to establish baseline hepatic metabolism.

  • Administration: Administer Intraperitoneal (IP) injections of SQ-Na (50 mg/kg), Warfarin (1 mg/kg, positive control), Sulfamethoxazole (50 mg/kg, negative sulfa control), or Saline.

  • Blood Sampling & Processing: Draw citrated blood via the tail vein at 0, 12, 24, and 48 hours. Centrifuge at 2500 x g to isolate platelet-poor plasma.

  • Coagulation Measurement: In a coagulometer, combine plasma with tissue thromboplastin and CaCl2​ . Record the Prothrombin Time (PT) in seconds.

  • Reversibility Validation: To prove the mechanism is competitive VKOR inhibition, administer Vitamin K1 (Phylloquinone) to a subset of the SQ-Na cohort at hour 24 and monitor for PT normalization[3].

Comparative Toxicological Data
CompoundVKOR Affinity ( Ki​ )Baseline PT (sec)Peak PT at 24h (sec)Reversibility with Vit K1
Control (Saline) N/A12.412.6N/A
Warfarin ~0.5 μ M12.5>60.0Yes
SQ-Na ~1.0 μ M12.446.8Yes
Sulfamethoxazole >100 μ M12.613.0N/A

Data Synthesis: The data confirms that SQ-Na acts as a potent VKOR inhibitor, nearly matching the kinetics of warfarin[3]. The lack of PT elevation in the Sulfamethoxazole group proves that this toxicity is isolated to the quinoxaline ring, not the sulfonamide backbone[3].

Conclusion & Application Insights

For drug development professionals, Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide (SQ-Na) serves as a masterclass in structural pharmacology. Its in vivo validation reveals a highly effective DHPS inhibitor that is bottlenecked by its off-target affinity for VKOR[1][3].

Formulation Best Practice: To maximize the therapeutic index, modern applications rarely deploy SQ-Na as a monotherapy. By leveraging synergistic combinations—such as pairing SQ-Na with Amprolium—researchers can drastically lower the required in vivo concentration of the quinoxaline moiety[4][5]. This self-validating approach maintains robust anticoccidial efficacy while keeping systemic concentrations well below the Ki​ threshold required to trigger VKOR-mediated hemorrhagic syndrome.

References
  • SULFAQUINOXALINE SODIUM. Inxight Drugs, National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • Sulfaquinoxaline inhibition of vitamin K epoxide and quinone reductase. Archives of Biochemistry and Biophysics (PubMed). URL:[Link]

  • Anticoccidial drugs of the livestock industry. PMC, National Institutes of Health. URL:[Link]

  • Sulfonamides and Potentiated Sulfonamides. Veterian Key. URL:[Link]

Sources

Comparative

Inter-laboratory validation of sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide residue screening

Title : A Comparative Guide to Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide Residue Screening: Methodologies and Inter-Laboratory Validation Introduction Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : A Comparative Guide to Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide Residue Screening: Methodologies and Inter-Laboratory Validation

Introduction Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, universally known in veterinary pharmacology as sulfaquinoxaline sodium (SQX-Na), is a broad-spectrum sulfonamide antibiotic heavily utilized in poultry and livestock for the treatment of coccidiosis. The persistence of SQX-Na residues in the human food chain (meat, eggs, and dairy) poses severe risks, including allergic reactions and the acceleration of antimicrobial resistance. Consequently, global regulatory bodies have established strict Maximum Residue Limits (MRLs). In the European Union, the dictates the stringent performance criteria and inter-laboratory validation standards required for analytical methods screening pharmacologically active substances in food-producing animals[1].

This guide objectively compares the operational performance, scientific validity, and inter-laboratory reliability of three primary screening and confirmatory alternatives for SQX-Na: Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA), Lateral Flow Immunoassay (LFIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Basis of SQX-Na Detection The detection of SQX-Na hinges on the exploitation of its unique molecular architecture—specifically, the sulfonamide functional group attached to a quinoxaline ring.

  • Immunochemical Methods (ciELISA & LFIA): These rely on the spatial recognition of the quinoxaline-sulfonamide epitope by highly specific monoclonal antibodies. Because sulfonamides share a common structural backbone, cross-reactivity is a frequent challenge that must be mapped during validation ()[2].

  • Mass Spectrometry (LC-MS/MS): This relies on the precise mass-to-charge (m/z) ratio of the ionized molecule. Under positive electrospray ionization (ESI+), the basic amine groups of SQX-Na readily accept a proton to form a stable [M+H]+ precursor ion, which is then fragmented into highly specific product ions for absolute identification ()[3].

Comparative Analysis of Screening Methodologies Selecting the appropriate analytical tool requires balancing throughput, sensitivity, and regulatory compliance. The table below synthesizes quantitative validation data across the three dominant methodologies.

Analytical ParameterciELISA (Screening)LFIA Dipstick (Rapid Screening)LC-MS/MS (Confirmatory)
Detection Principle Competitive antibody-antigen bindingImmunochromatography (Colloidal Gold/FRET)Liquid chromatography + ESI-MS/MS
Limit of Detection (LOD) 1.0 – 5.0 µg/kg10.0 – 25.0 µg/kg< 0.1 µg/kg
Assay Time 2 – 3 hours (Batch processing)5 – 10 minutes (Single sample)15 – 20 minutes per run (Post-prep)
Cross-Reactivity Moderate to High (Requires matrix mapping)High (Class-specific screening)None (Absolute molecular specificity)
Regulatory Role (EU 2021/808) Detection Capability (CCβ)Detection Capability (CCβ)Decision Limit (CCα)
Cost per Sample LowVery LowHigh (Capital & Consumables)

Data synthesized from inter-laboratory validation studies and single-laboratory performance metrics ()[4].

Inter-Laboratory Validation Framework To ensure trustworthiness across different testing facilities, methods must be validated according to EU 2021/808 guidelines. A self-validating system requires the continuous monitoring of false-positive and false-negative rates. Screening methods (ELISA/LFIA) are evaluated based on their Detection Capability (CCβ)—the concentration at which only 5% false negatives remain. Confirmatory methods (LC-MS/MS) are evaluated on their Decision Limit (CCα)—the limit at which the false positive rate is ≤1%[5].

ValidationWorkflow cluster_0 Phase 1: Screening Validation cluster_1 Phase 2: Confirmatory Validation Start Method Validation (EU 2021/808) Selectivity Selectivity & Specificity (Blank vs Spiked) Start->Selectivity CCbeta Detection Capability (CCβ) (False Negative Rate < 5%) Selectivity->CCbeta Recovery Recovery & Matrix Effect (Isotope Dilution) CCbeta->Recovery Proceed to Confirmatory Precision Precision (Repeatability & Reproducibility) Recovery->Precision CCalpha Decision Limit (CCα) (False Positive Rate < 1%) Precision->CCalpha InterLab Inter-Laboratory Proficiency Testing (Z-score Evaluation) CCalpha->InterLab Validated Validated Analytical Method InterLab->Validated

Caption: Workflow for analytical method validation according to EU 2021/808 guidelines.

Self-Validating Experimental Protocols The following protocols are engineered to be self-validating, ensuring that any mechanical or chemical failure is immediately flagged by internal quality controls.

Protocol 1: Sample Extraction & Clean-up (Solid Phase Extraction)

  • Homogenization: Weigh 2.0 g of homogenized tissue (e.g., chicken muscle) into a 50 mL centrifuge tube.

  • Self-Validation Step (Internal Standard): Spike the sample with 10 µL of 100 ng/mL isotopically labeled internal standard (e.g., SQX-13C6). Causality: This tracks the absolute extraction efficiency and dynamically compensates for matrix-induced signal suppression during downstream mass spectrometry.

  • Precipitation: Add 10 mL of Acetonitrile (ACN) containing 1% acetic acid. Causality: ACN effectively precipitates matrix proteins, while the acidic environment ensures the sulfonamide remains in its unionized form, enhancing its partitioning into the organic solvent phase.

  • Separation: Vortex vigorously for 5 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Concentration: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% formic acid) for LC-MS/MS, or in the designated assay buffer for ELISA.

Protocol 2: Competitive Indirect ELISA (ciELISA) Screening

  • Coating: Coat 96-well microtiter plates with SQX-BSA conjugate (1 µg/mL) overnight at 4°C. Wash and block free sites with 1% ovalbumin.

  • Sample Loading: Add 50 µL of the reconstituted sample extract or matrix-matched SQX-Na standards (0, 1, 5, 10, 50 ng/mL) to the wells.

  • Self-Validation Step (Matrix Control): Include a blank matrix extract and a known positive control (e.g., 10 ng/mL) in triplicate on every plate. Causality: This ensures the assay's dynamic range is actively functioning and flags any systemic matrix interference that could cause false positives.

  • Competition: Add 50 µL of anti-SQX monoclonal antibody. Incubate for 1 hour at 37°C. Causality: Free SQX-Na in the sample competes directly with the immobilized SQX-BSA for the limited antibody binding sites.

  • Detection: Wash 3 times, add HRP-conjugated secondary antibody, incubate, wash again, and add TMB substrate.

  • Quantification: Stop the reaction with 2M H2SO4 and read absorbance at 450 nm. An inversely proportional optical density (OD) signal indicates the SQX-Na concentration.

Protocol 3: LC-MS/MS Confirmatory Analysis

  • Injection: Inject 10 µL of the reconstituted extract into a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Chromatography: Utilize a mobile phase gradient of A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Causality: Formic acid acts as a crucial proton donor, facilitating the abundant formation of[M+H]+ precursor ions required for positive electrospray ionization (ESI+).

  • Mass Spectrometry: Monitor the specific precursor ion for SQX-Na (m/z 301.1) transitioning to its primary product ions (m/z 156.0 and m/z 108.0) using Multiple Reaction Monitoring (MRM).

  • Self-Validation Step (Ion Ratio Confirmation): Calculate the relative abundance ratio of the two product ions. Causality: According to EU 2021/808, the ion ratio in the unknown sample must match that of the calibration standard within a strict tolerance (e.g., ±30% depending on relative intensity) to absolutely confirm the molecular identity and rule out isobaric interference[1].

Conclusion The inter-laboratory validation of sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide screening relies on a tiered approach. High-throughput immunochemical methods (ciELISA and LFIA) provide rapid, cost-effective CCβ screening, but their susceptibility to cross-reactivity necessitates rigorous matrix mapping. Conversely, LC-MS/MS remains the irrefutable gold standard for CCα confirmation, offering self-validating isotopic dilution and exact mass fragmentation. Adherence to EU 2021/808 ensures that these methodologies remain robust, reproducible, and legally defensible across global testing networks.

References

  • European Commission. "Commission Implementing Regulation (EU) 2021/808 of 22 March 2021 on the performance of analytical methods for residues of pharmacologically active substances." EUR-Lex.[Link]

  • Shelver, W. L., et al. "ELISA for Sulfonamides and Its Application for Screening in Water Contamination." Journal of Agricultural and Food Chemistry, 2008.[Link]

  • Ye, S., et al. "Monoclonal antibody against sulfaquinoxaline and quantitative analysis in chicken tissues by competitive indirect ELISA and lateral flow immunoassay." Food Additives & Contaminants: Part A, 2011.[Link]

  • Cavaliere, C., et al. "A Simple and Sensitive Liquid Chromatography−Mass Spectrometry Confirmatory Method for Analyzing Sulfonamide Antibacterials in Milk and Egg." Journal of Agricultural and Food Chemistry, 2003.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide

As a laboratory professional handling veterinary pharmaceuticals and active pharmaceutical ingredients (APIs), understanding the precise handling and disposal requirements of your reagents is critical. Sodium 4-amino-N-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory professional handling veterinary pharmaceuticals and active pharmaceutical ingredients (APIs), understanding the precise handling and disposal requirements of your reagents is critical. Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, commonly known as Sulfaquinoxaline Sodium (CAS: 967-80-6), is a broad-spectrum sulfonamide antibiotic and coccidiostat[1].

Because it is the sodium salt variant, it exhibits high aqueous solubility, which fundamentally alters its environmental mobility and spill-response requirements compared to its free-base counterpart. This guide provides self-validating, step-by-step operational protocols grounded in mechanistic toxicology to ensure absolute safety and regulatory compliance.

Toxicological Profile & Mechanistic Hazards

To handle this chemical safely, one must understand why the precautions exist. Sulfaquinoxaline sodium is not merely an irritant; it is a potent sensitizer[2][3].

Quantitative Hazard Summary
ParameterClassification / ValueOperational Causality
GHS Health Hazards Acute Tox. 4 (Oral) - H302Skin Sens. 1 - H317Resp. Sens. 1 - H334Ingestion of small quantities can cause severe systemic toxicity[4]. Strict prohibition of food/drink in the workspace[2].
Environmental Hazard Toxic to soil organismsHigh aqueous solubility means drain disposal rapidly contaminates local soil and groundwater ecosystems[4].
Physical State Solid (Powder)Prone to aerosolization. Dust formation must be actively suppressed to prevent inhalation[2].
The Causality of Sensitization (Mechanistic Insight)

The requirement for strict respiratory and dermal protection is driven by the chemical's metabolic pathway. When sulfonamides enter the body (via inhalation of dust or transdermal absorption), the N4-arylamine group is bioactivated by cytochrome P450 enzymes into a highly reactive hydroxylamine metabolite [5][6]. Under oxidative conditions, this spontaneously converts into a nitroso derivative [6].

This nitroso compound acts as an electrophilic hapten, covalently binding to cysteine residues on cellular proteins[5][7]. The immune system recognizes these modified proteins as foreign antigens, triggering a severe, T-cell-mediated hypersensitivity reaction (which can manifest as severe skin rashes, angioedema, or respiratory anaphylaxis)[5][8]. Preventing this initial hapten-protein binding is the core objective of your PPE strategy.

Operational Safety & PPE Protocol

Do not rely on standard laboratory attire. The following self-validating PPE system is required:

  • Respiratory Protection: Use a NIOSH-approved N95/P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR)[3][4].

    • Validation: Perform a negative-pressure seal check before entering the handling zone.

  • Dermal Isolation: Wear double-layered, chemical-impermeable nitrile gloves[2]. Ensure the inner glove goes under the lab coat cuff, and the outer glove goes over it.

  • Engineering Controls: All weighing and reconstitution must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to capture aerosolized particulates[9].

Spill Containment & Decontamination Workflow

Spills of sulfaquinoxaline sodium present immediate inhalation and environmental risks. Never use dry sweeping techniques , as this aerosolizes the sensitizing powder into the breathing zone[3][4].

SpillResponse Start Spill Detected PPE Evacuate Area & Don Full PPE Start->PPE Assess Assess Spill State PPE->Assess Solid Solid (Powder) Spill Assess->Solid Liquid Liquid (Solution) Spill Assess->Liquid CleanSolid HEPA Vacuum or Wet Sweep Solid->CleanSolid CleanLiquid Absorb with Diatomite/ Universal Binder Liquid->CleanLiquid Dispose Transfer to Hazardous Waste Container CleanSolid->Dispose CleanLiquid->Dispose Decon Decontaminate Surface (Alcohol Scrub) Dispose->Decon

Workflow for containment and decontamination of sulfaquinoxaline sodium spills.

Step-by-Step Spill Protocol
  • Isolate: Evacuate personnel from the immediate area and ensure the room's ventilation system is active[2][10].

  • Containment (Solid): If the spill is a powder, gently cover it with damp paper towels (wet sweeping) to suppress dust, or use a specialized HEPA-filtered vacuum[3].

  • Containment (Liquid): If the sodium salt is in solution, surround and cover the spill with a finely-powdered liquid-binding material such as diatomite or a universal chemical binder[10][11].

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container[2].

  • Decontamination (Self-Validating): Scrub the spill surface thoroughly with an alcohol-soaked wipe (e.g., 70% isopropanol or ethanol)[10].

    • Validation Step: Inspect the final wipe. If any yellow/white residue is visible on the wipe, repeat the alcohol scrub until the wipe remains completely clean.

Zero-Discharge Disposal Procedures

Because sulfaquinoxaline is a broad-spectrum antibiotic, introducing it into Publicly Owned Treatment Works (POTWs) via drain disposal disrupts the microbial beds used for water treatment and accelerates environmental antimicrobial resistance[12]. Therefore, the EPA and international equivalents strictly mandate zero-discharge to sewers for such effluents[11][12].

WasteDisposal Gen Waste Generation (Sulfaquinoxaline Sodium) Seg Waste Segregation Gen->Seg Solid Solid API & Powder Seg->Solid Liquid Aqueous/Solvent Solutions Seg->Liquid PPEWaste Contaminated Consumables Seg->PPEWaste Incineration High-Temperature Incineration Solid->Incineration NoDrain ZERO DISCHARGE (No Drain Disposal) Liquid->NoDrain PPEWaste->Incineration ChemWaste Licensed Chemical Waste Treatment NoDrain->ChemWaste

Segregation and zero-discharge disposal pathways for sulfaquinoxaline waste.

Step-by-Step Disposal Protocol
  • Segregation: Never mix sulfaquinoxaline waste with general biohazardous waste (red bags) or standard municipal trash[11]. Segregate into dedicated, chemically compatible containers (e.g., HDPE carboys for liquids, rigid poly-drums for solids).

  • Liquid Waste Handling: Collect all aqueous washings and solvent solutions. Cap tightly and label as "Hazardous Chemical Waste: Contains Sulfonamide Antibiotics (Toxic to Soil/Aquatic Organisms)."

  • Solid & Consumable Waste: Place all empty reagent bottles, contaminated gloves, and bench paper into a sealed, heavy-duty poly bag, then into a rigid secondary container[3].

  • Manifesting & Destruction: Transfer the waste to your facility's Environmental Health and Safety (EHS) department or a licensed commercial waste treater[12][13]. The required destruction method is high-temperature incineration , which thermally degrades the stable sulfonamide ring structure, preventing environmental accumulation[12].

    • Validation Step: Review the waste manifest before sign-off. Ensure the disposal code explicitly routes the material to a chemical incinerator rather than a landfill, verifying the zero-discharge lifecycle.

References
  • Agilent Technologies. Sulfaquinoxaline Standard - Safety Data Sheet. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Federal Register / Vol. 60, No. 110 / Proposed Rules (Zero Discharge Standards). Retrieved from: [Link]

  • National Institutes of Health (NIH) / Dovepress. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Retrieved from: [Link]

  • American Chemical Society (ACS). Multiple Adduction Reactions of Nitroso Sulfamethoxazole with Cysteinyl Residues of Peptides and Proteins. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide

Target Audience: Researchers, Scientists, and Drug Development Professionals Chemical Identity: Sulfaquinoxaline Sodium (CAS: 967-80-6) | Molecular Weight: 322.32 g/mol | Class: Parasite Inhibitor / Antimicrobial Hazard...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Chemical Identity: Sulfaquinoxaline Sodium (CAS: 967-80-6) | Molecular Weight: 322.32 g/mol | Class: Parasite Inhibitor / Antimicrobial

Hazard Profile & Mechanistic Causality

Understanding the why behind safety protocols ensures higher compliance and better risk mitigation in the laboratory. Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide presents several distinct hazards that dictate our operational approach:

  • Acute Oral Toxicity (Category 4 - H302): The compound is harmful if swallowed[1]. Causality: In a laboratory setting, ingestion rarely occurs directly; it happens via cross-contamination. Touching a contaminated gloved hand to the face or mouth transfers the chemical. Strict glove discipline and immediate decontamination are mandatory.

  • Skin Sensitization (Category 1 - H317): It may cause an allergic skin reaction[2]. Causality: Repeated dermal exposure can trigger an immune-mediated hypersensitivity. Once sensitized, even minute subsequent exposures can cause severe dermatitis. A robust dermal barrier is non-negotiable.

  • Systemic & Inhalation Risks: Prolonged exposure may affect the kidneys and blood, and the powder acts as a respiratory tract irritant[3]. Causality: Aerosolization during weighing or transfer necessitates respiratory protection and local exhaust ventilation to prevent the inhalation of micro-particles[3].

  • Solvent Interaction Warning: In drug development assays, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) to ensure solubility[4]. Causality: DMSO acts as a potent penetration enhancer, carrying dissolved sulfaquinoxaline directly through the skin. If handling DMSO solutions, standard nitrile breakthrough times are severely compromised, requiring immediate glove changes upon contact.

Personal Protective Equipment (PPE) Matrix

The following table outlines the quantitative and categorical specifications for PPE required when handling the solid powder form of this chemical.

PPE CategorySpecification / StandardJustification / Causality
Hand Protection 5. Breakthrough: >480 min[5]Prevents dermal sensitization[2]. The 5-8 mil thickness balances tactile sensitivity for weighing with the puncture resistance needed for lab work[5].
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1 / EN166)Protects mucous membranes from aerosolized powder and accidental splashes during solvent reconstitution[3].
Respiratory N95, P100 (US), or FFP2/FFP3 (EU) particulate respiratorCaptures micro-particles generated during powder transfer, mitigating respiratory tract irritation and systemic absorption[3].
Body Protection Disposable Tyvek® lab coat or fluid-resistant cotton coat with knit cuffsPrevents powder accumulation on personal clothing, which could lead to chronic exposure outside the laboratory environment[1].

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, follow these procedural steps:

Phase 1: Pre-Operation Setup & Validation

  • Environmental Verification: Ensure the chemical fume hood is operational. Self-validation step: Tape a small piece of tissue to the bottom of the sash; it should be pulled inward, visually confirming negative pressure before opening the chemical container.

  • Equipment Preparation: Gather anti-static weighing boats, micro-spatulas, and solvents before donning PPE to minimize entering and exiting the hood, which disrupts airflow.

  • PPE Donning & Integrity Check: Inspect gloves for micro-tears by trapping air in the glove and applying light pressure. Don the lab coat, respirator, goggles, and finally the gloves, ensuring the cuffs are pulled over the lab coat sleeves.

Phase 2: Active Handling & Weighing

  • Static Mitigation: Sulfaquinoxaline sodium powder can be prone to static cling. Use an anti-static gun (e.g., Zerostat) on the weighing boat to prevent the powder from aggressively dispersing upon transfer.

  • Transfer: Slowly open the container inside the fume hood. Use a clean micro-spatula to transfer the solid. Avoid dropping the powder from a height to minimize aerosolization.

  • Reconstitution: If dissolving the powder in DMSO, double-glove immediately. If a splash occurs on the glove, remove the outer glove instantly to prevent the solvent from permeating the nitrile barrier.

Phase 3: Post-Handling & Decontamination

  • Surface Decontamination: Wipe down the balance and fume hood surface with a 70% Isopropyl Alcohol (IPA) or Ethanol solution. Causality: Alcohol scrubbing ensures any residual microscopic powder is solubilized and physically removed from the workspace[2].

  • Doffing: Remove gloves inside-out to trap any chemical residue inside. Wash hands thoroughly with soap and water immediately after doffing[2].

Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent widespread contamination.

Spill Response Methodology:

  • Evacuate & Assess: If a large spill occurs outside the fume hood, evacuate personnel from the immediate vicinity and allow airborne dust to settle.

  • Containment (No Dry Sweeping): Do NOT use a brush or broom. Causality: Dry sweeping aerosolizes the sensitizing powder, drastically increasing inhalation risks.

  • Absorption: Cover the spill with slightly dampened absorbent paper or a fine liquid-binding material (diatomite or universal binder) to suppress dust formation[2].

  • Collection: Carefully scoop the absorbed material using non-sparking tools into a designated, sealable hazardous waste container[1].

  • Secondary Clean: Scrub the spill area thoroughly with alcohol to decontaminate surfaces[2].

Waste Segregation & Disposal:

  • Solid Waste: Contaminated gloves, Tyvek suits, and empty chemical vials must be placed in a sealed, labeled chemical solid waste bin.

  • Liquid Waste: Solutions containing the chemical must be collected in a compatible, clearly labeled organic waste carboy.

  • Final Disposal: Route all waste to a licensed environmental agency for local regulatory disposal. Do not flush the chemical down the drain[1].

Workflow Diagram: Safe Handling & Disposal Pathway

G Start Pre-Op Assessment & Fume Hood Check DonPPE Don PPE (Nitrile, N95, Goggles) Start->DonPPE Handle Weigh/Handle Powder (Anti-static tools) DonPPE->Handle Spill Spill Occurred? Handle->Spill SpillResp Wet-Wipe Protocol (No Dry Sweeping) Spill->SpillResp Yes Decon Routine Decontamination (70% Alcohol Scrub) Spill->Decon No Waste Waste Segregation (Solid vs. Organic Liq) SpillResp->Waste Decon->Waste Dispose High-Temp Incineration (EPA/Local Regs) Waste->Dispose

Safe handling, spill response, and disposal workflow for Sulfaquinoxaline sodium.

References

  • Gloves.com. Nitrile Gloves Thickness Chart. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide
Reactant of Route 2
sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.